Codeine phosphate hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H26NO8P |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C18H21NO3.H3O4P.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;/h3-6,11-13,17,20H,7-9H2,1-2H3;(H3,1,2,3,4);1H2/t11-,12+,13-,17-,18-;;/m0../s1 |
InChI Key |
JPGKFBXFEQWCAI-CCLYOLAMSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O |
melting_point |
428 to 455 °F (decomposes) (NTP, 1992) |
physical_description |
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Codeine Phosphate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of codeine phosphate (B84403) hydrate (B1144303), a widely utilized opioid analgesic. The information is presented to support research, development, and quality control activities within the pharmaceutical and scientific communities.
Chemical and Physical Properties
Codeine phosphate is commercially available in hydrated forms, most commonly as the hemihydrate or sesquihydrate.[1] The following table summarizes its key quantitative properties.
| Property | Value | References |
| IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol phosphate hydrate | [2][3] |
| Synonyms | Methylmorphine phosphate hydrate, Codeine phosphate hemihydrate, Codeine phosphate sesquihydrate | [2][4] |
| CAS Number | 41444-62-6 (for hemihydrate) | [2][5] |
| Chemical Formula | C₁₈H₂₁NO₃ · H₃PO₄ · 0.5H₂O (hemihydrate) or C₁₈H₂₁NO₃ · H₃PO₄ · 1.5H₂O (sesquihydrate) | [1][2] |
| Molecular Weight | 406.37 g/mol (hemihydrate) | [2] |
| 424.38 g/mol (sesquihydrate) | ||
| Appearance | White to off-white crystalline powder or colorless crystals. | [6] |
| Melting Point | Decomposes between 220-235 °C. | [6] |
| Solubility | Freely soluble in water, slightly soluble in ethanol. | [4] |
| pKa | 8.21 (for the tertiary amine) | |
| UV λmax | 212 nm, 285 nm | [2][7] |
Structural Elucidation
The definitive three-dimensional structure of codeine phosphate hydrate has been determined using single-crystal X-ray diffraction. The molecule possesses a rigid pentacyclic ring system characteristic of morphinan (B1239233) alkaloids.
Crystal Structure
Codeine phosphate exists in different hydrated forms, with the hemihydrate and sesquihydrate being the most common.[1] These forms differ in the number of water molecules present in the crystal lattice, which in turn influences the hydrogen-bonding network and overall crystal packing.[1] The crystal structure of codeine phosphate hemihydrate has been well-characterized, revealing a T-shaped conformation of the codeine cation.[8]
Experimental Protocols
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of this compound involves the following general steps:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as aqueous ethanol.[4]
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[4]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the tertiary amine in codeine can be determined by potentiometric titration. A general protocol is as follows:
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically deionized water, to a known concentration (e.g., 1 mM).[9][10]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[9][10]
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added). The pKa is then calculated from the pH at the half-equivalence point.[9]
Metabolic Pathway
Codeine itself is a prodrug with weak analgesic activity.[11] Its therapeutic effects are primarily mediated by its active metabolite, morphine. The metabolic conversion of codeine occurs mainly in the liver through the action of cytochrome P450 enzymes.[12][13]
Mechanism of Action: Signaling Pathway
The analgesic effects of codeine are mediated by its primary active metabolite, morphine, which acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][14] The binding of morphine to the MOR initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal excitability and pain transmission.
The activation of the Gi/o protein by the morphine-bound MOR leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[14] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[3] The cumulative effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters, resulting in analgesia.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics of Codeine Phosphate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, an opioid analgesic, antitussive, and antidiarrheal agent, is one of the most commonly prescribed and utilized opioids worldwide.[1] As a prodrug, its therapeutic efficacy is largely dependent on its metabolic conversion to morphine.[1][2] A thorough understanding of the in vivo pharmacokinetics of codeine phosphate (B84403) hydrate (B1144303) is paramount for effective and safe drug development, clinical application, and toxicological assessment. Genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme, can lead to significant inter-individual variability in clinical response, ranging from a lack of analgesic effect to severe toxicity.[2][3] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of codeine, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetic profile of codeine is characterized by rapid absorption, extensive metabolism, and renal excretion of its metabolites.
Absorption
Codeine is well-absorbed from the gastrointestinal tract, with its high solubility and permeability classifying it as a Biopharmaceutics Classification System (BCS) Class 1 drug.[4] Following oral administration, peak plasma concentrations are typically reached within 1 to 2 hours.[5][6] Food has not been shown to have a clinically significant effect on the absorption of codeine.
Distribution
Codeine is distributed throughout the body, with a volume of distribution that suggests extensive tissue uptake. It crosses the blood-brain barrier and the placenta, and is also excreted in breast milk.
Metabolism
The metabolism of codeine is complex and occurs primarily in the liver, with some metabolism also taking place in the intestine and brain.[2] It involves several key enzymatic pathways:
-
Glucuronidation: The major metabolic pathway involves the conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (B1240514) (C6G), primarily mediated by the enzyme UGT2B7. This accounts for approximately 50-70% of an administered dose.[2]
-
N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to form norcodeine.[2]
-
O-demethylation: A clinically crucial but minor pathway is the O-demethylation of codeine to morphine, which is catalyzed by CYP2D6. This pathway accounts for 0-15% of codeine metabolism.[2] Morphine is a significantly more potent opioid agonist than codeine and is largely responsible for its analgesic effects.
The genetic polymorphism of CYP2D6 leads to different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity who convert very little codeine to morphine, often experiencing inadequate pain relief.
-
Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 function.
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.
-
Ultra-rapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to rapid and extensive conversion of codeine to morphine and an increased risk of morphine toxicity.[3]
Morphine itself is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[2]
Excretion
The metabolites of codeine, along with a small amount of unchanged drug, are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of codeine and its metabolites from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Codeine in Humans Following Oral Administration
| Parameter | Value | Reference |
| Cmax (ng/mL) | 138.8 (single dose, immediate release) | [5] |
| 222.9 (steady state, immediate release) | [5] | |
| Tmax (hours) | 1.1 (single dose, immediate release) | [5] |
| 1.1 (steady state, immediate release) | [5] | |
| AUC0-inf (ng·h/mL) | 1262.4 (single dose, immediate release) | [5] |
| t1/2el (hours) | 2.3 - 2.6 | [5] |
Table 2: Pharmacokinetic Parameters of Codeine in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| IV | 3 | - | - | - | - | [7] |
| Oral | 5 | - | - | - | 8.3 ± 3.2 | [7] |
Table 3: Urinary Excretion of Codeine and Metabolites in Humans (% of dose)
| Metabolite | Percentage of Dose | Reference |
| Codeine-6-glucuronide | 50 - 70% | [2] |
| Norcodeine | 10 - 15% | [2] |
| Morphine | 0 - 15% | [2] |
Experimental Protocols
This section outlines a general methodology for conducting an in vivo pharmacokinetic study of codeine phosphate hydrate.
Animal Model Study Protocol (Rat)
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[7] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Formulation: this compound is dissolved in sterile saline or water for injection to the desired concentration.
-
Dosing:
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours) to determine excretion patterns.
-
Sample Analysis: Plasma and urine samples are analyzed for codeine and its metabolites using a validated analytical method such as LC-MS/MS.[8]
Human Clinical Trial Protocol
-
Study Design: A randomized, crossover study design is often employed.[5]
-
Subjects: Healthy adult volunteers who have provided informed consent. Subjects should be genotyped for CYP2D6 to assess the influence of metabolic phenotype.
-
Dosing: A single oral dose of codeine phosphate (e.g., 30 mg or 60 mg) is administered.[5][8]
-
Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours). Plasma is processed and stored as described for the animal study.
-
Urine Collection: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose.[9]
-
Sample Analysis: Plasma and urine concentrations of codeine and its metabolites are quantified using a validated LC-MS/MS or other appropriate bioanalytical method.[8][9]
Bioanalytical Method: LC-MS/MS for Plasma Samples
-
Sample Preparation:
-
Aliquots of plasma (e.g., 0.5 mL) are mixed with an internal standard.[8]
-
Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction is performed to isolate the analytes from the plasma matrix.[8][10]
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[10]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][10]
-
-
Mass Spectrometric Detection:
Visualizations
Metabolic Pathway of Codeine
Caption: Metabolic pathways of codeine in vivo.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a clinical pharmacokinetic study of codeine.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 4. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Codeine Phosphate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of codeine phosphate (B84403) hydrate (B1144303) in various solvents. The information is curated to assist in research, formulation development, and other scientific applications where precise knowledge of this compound's solubility is crucial.
Core Solubility Data
The solubility of codeine phosphate hydrate is influenced by the solvent system, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility |
| Water | ~16 | ≥ 100 mg/mL[1] |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 20 | Mole Fraction: 0.02988 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 20 | Mole Fraction: 0.02685 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 20 | Mole Fraction: 0.02381 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 25 | Mole Fraction: 0.03264 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 25 | Mole Fraction: 0.02941 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 25 | Mole Fraction: 0.02618 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 30 | Mole Fraction: 0.03559 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 30 | Mole Fraction: 0.03217 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 30 | Mole Fraction: 0.02875 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 35 | Mole Fraction: 0.03874 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 35 | Mole Fraction: 0.03515 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 35 | Mole Fraction: 0.03156 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP) | 40 | Mole Fraction: 0.04212 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP) | 40 | Mole Fraction: 0.03836 |
| N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP) | 40 | Mole Fraction: 0.03459 |
| PBS (pH 7.2) / DMF (1:1) | Ambient | 0.5 mg/mL[2] |
| Dimethylformamide (DMF) | Ambient | 20 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Ambient | 10 mg/mL[2] |
Note: The mole fraction data for NMP/Ethanol mixtures can be used to calculate solubility in other units if the molar masses of the components are known.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Water | Freely soluble[3], Very soluble in hot water[4] |
| Ethanol (95%) | Slightly soluble[3], More soluble in boiling alcohol |
| Methanol | Slightly soluble[3] |
| Diethyl Ether | Practically insoluble[3] |
| Acetic Acid (100%) | Freely soluble[3] |
| Chloroform | Slightly soluble[5] |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a critical step in the physicochemical characterization of a drug substance. The most widely accepted and reliable method is the shake-flask method .
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid drug substance in a specific solvent or buffer system over a defined period at a constant temperature.
1. Materials and Equipment:
-
This compound (as a solid)
-
Solvent of interest (e.g., water, ethanol, pH buffers)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A common equilibration time is 24 to 48 hours, although the optimal time should be determined experimentally by sampling at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifugation is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the drug to the filter material.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of codeine phosphate.
Analytical Methods for Quantification
1. UV-Vis Spectrophotometry:
-
Principle: This method is based on the absorption of ultraviolet light by the analyte. The absorbance is directly proportional to the concentration of the substance in the solution (Beer-Lambert law).
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.
-
Measure the absorbance of the standard solutions and the unknown sample at the wavelength of maximum absorbance (λmax) for codeine phosphate, which is approximately 281-284 nm.[6]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. It is a highly specific and sensitive method.
-
Procedure:
-
Develop and validate an HPLC method for the quantification of codeine phosphate. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 214 nm or 284 nm).
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height.
-
Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
-
Diagrams
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H26NO8P | CID 9953630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding the Hydration States of Codeine Phosphate: A Technical Guide to Hemihydrate and Sesquihydrate Forms
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Codeine phosphate (B84403), a widely utilized opioid analgesic and antitussive, exists in two primary hydrated forms: hemihydrate and sesquihydrate. The seemingly minor difference in water content between these two forms gives rise to distinct physicochemical properties that can significantly impact the stability, dissolution, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structural and functional differences between codeine phosphate hemihydrate and sesquihydrate, offering a valuable resource for researchers and professionals in drug development and quality control.
Physicochemical Properties: A Comparative Analysis
The hemihydrate and sesquihydrate forms of codeine phosphate, containing 0.5 and 1.5 moles of water per mole of codeine phosphate respectively, exhibit notable differences in their physical and chemical characteristics. These differences are critical in formulation development and ensuring product consistency.
Table 1: Comparative Physicochemical Data of Codeine Phosphate Hydrates
| Property | Codeine Phosphate Hemihydrate | Codeine Phosphate Sesquihydrate | References |
| Molecular Formula | C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O | C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O | [1] |
| Appearance | White to yellowish-white crystals or crystalline powder | White to yellowish-white crystals or crystalline powder | [2] |
| Solubility | Freely soluble in water | Freely soluble in water | [3] |
| Stability | More stable, less prone to impurity formation over time | Less stable, can lose water and convert to the hemihydrate form, prone to caking and yellowing | [4] |
Analytical Characterization: Differentiating the Hydrate (B1144303) Forms
A suite of analytical techniques is employed to unequivocally identify and differentiate between the hemihydrate and sesquihydrate forms of codeine phosphate. These methods provide unique fingerprints for each hydrate, enabling robust quality control.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for distinguishing between different crystalline forms. The distinct crystal lattice arrangements of the hemihydrate and sesquihydrate result in unique diffraction patterns.
Table 2: Characteristic XRPD Peaks (2θ values) for Codeine Phosphate Hydrates
| Codeine Phosphate Hemihydrate (2θ) | Codeine Phosphate Sesquihydrate (2θ) |
| Data not yet available in sufficient detail for a comprehensive table | Data not yet available in sufficient detail for a comprehensive table |
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the dehydration processes of the two forms.
-
TGA measures the weight loss of a sample as a function of temperature, revealing the water content.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as dehydration and phase transitions.
Table 3: Comparative Thermal Analysis Data for Codeine Phosphate Hydrates
| Thermal Analysis | Codeine Phosphate Hemihydrate | Codeine Phosphate Sesquihydrate | References |
| TGA (Weight Loss) | Continuous mass loss of ~2.2% (theoretical for 0.5 H₂O) up to 160 °C | A dual-stage mass loss totaling ~6.2% (theoretical for 1.5 H₂O) up to 160 °C | [5] |
| DSC (Endotherms) | A single asymmetric endotherm around 114 °C with a sub-maximum at approximately 132 °C | Two distinct endothermic events, indicating a two-step dehydration process | [5] |
Vibrational Spectroscopy: FT-IR and Raman
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide insights into the molecular vibrations and can differentiate the hydrate forms based on the vibrational modes of the water molecules and their interaction with the codeine phosphate molecule. The O-H stretching and bending regions of the spectra are particularly informative.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of codeine phosphate hydrates.
Sample Preparation for Analysis
Protocol for Preparing Codeine Phosphate Hydrates for Analysis:
-
Source Material: Obtain certified reference standards of codeine phosphate hemihydrate and sesquihydrate. If preparing in-house, follow established crystallization procedures. For instance, the hemihydrate can be prepared by recrystallization of the sesquihydrate from a hot N,N-dimethylformamide (DMF) solution.[6]
-
Grinding: Gently grind a small amount of the sample using an agate mortar and pestle to ensure homogeneity and a consistent particle size. Avoid excessive grinding, which may induce phase transformations.
-
Storage: Store the samples in controlled environments of known temperature and humidity to prevent any changes in the hydration state prior to analysis.
X-Ray Powder Diffraction (XRPD) Analysis
Detailed Protocol for XRPD Analysis of Codeine Phosphate Hydrates:
-
Instrument: A high-resolution X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source.
-
Sample Holder: A zero-background sample holder is recommended to minimize background noise.
-
Data Collection:
-
2θ Range: 3° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
-
Data Analysis: The resulting diffractograms are processed to identify the peak positions (2θ) and their relative intensities. These are then compared to reference patterns for the hemihydrate and sesquihydrate forms.
Thermal Analysis (TGA/DSC)
Detailed Protocol for TGA/DSC Analysis of Codeine Phosphate Hydrates:
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.
-
Sample Pans: Use aluminum pans for both TGA and DSC. For DSC, a pinhole in the lid is recommended to allow for the escape of water vapor.
-
TGA Parameters:
-
Sample Weight: 5-10 mg
-
Heating Rate: 10 °C/minute
-
Temperature Range: 25 °C to 300 °C
-
Purge Gas: Nitrogen at a flow rate of 50 mL/minute
-
-
DSC Parameters:
-
Sample Weight: 2-5 mg
-
Heating Rate: 10 °C/minute
-
Temperature Range: 25 °C to 250 °C
-
Purge Gas: Nitrogen at a flow rate of 50 mL/minute
-
-
Data Analysis: Analyze the TGA curve for percentage weight loss and the DSC curve for the onset temperature, peak temperature, and enthalpy of thermal events.
Interconversion and Stability
The two hydrate forms of codeine phosphate can interconvert under specific conditions of temperature and humidity.[6] The sesquihydrate is generally less stable and can convert to the more stable hemihydrate form upon exposure to low humidity or elevated temperatures. This transformation has significant implications for the storage and handling of the API and formulated drug products. Long-term stability studies have shown that the hemihydrate form exhibits better stability with less growth of impurities compared to the sesquihydrate.[4]
Impact on Dissolution and Bioavailability
While codeine phosphate is classified as a highly soluble drug, the different hydrate forms can influence the dissolution rate.[7] The dissolution of codeine phosphate hemihydrate has been shown to be rapid and pH-independent.[8] Although direct comparative in vivo bioavailability studies between the two hydrate forms are not extensively reported in publicly available literature, it is plausible that differences in dissolution could lead to variations in the rate and extent of drug absorption. Given that codeine's analgesic effect is primarily mediated by its active metabolite, morphine, any factor affecting its absorption kinetics could potentially influence the therapeutic outcome.
Metabolic Pathway and Mechanism of Action
The pharmacological activity of codeine is intrinsically linked to its metabolism. The hydrate form does not alter the metabolic pathway itself, but can influence the rate at which codeine becomes available for metabolism.
Experimental Workflow for Hydrate Characterization
A systematic workflow is essential for the comprehensive characterization of codeine phosphate hydrates.
Conclusion
The existence of codeine phosphate as either a hemihydrate or a sesquihydrate necessitates a thorough understanding and characterization of the specific form being used in pharmaceutical development. The hemihydrate form generally exhibits superior stability, which is a critical consideration for formulation, packaging, and storage to ensure product quality and shelf-life. The analytical techniques and protocols outlined in this guide provide a robust framework for the accurate identification and differentiation of these two hydrate forms, empowering researchers and drug development professionals to make informed decisions and maintain stringent quality control over this vital active pharmaceutical ingredient. Further comparative studies on the dissolution and bioavailability of the two forms would be beneficial to fully elucidate the impact of hydration state on the clinical performance of codeine phosphate.
References
- 1. Codeine dihydrogen phosphate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Synthesis and crystallization of codeine phosphate hemihydrate
An In-depth Technical Guide to the Synthesis and Crystallization of Codeine Phosphate (B84403) Hemihydrate
Introduction
Codeine, a naturally occurring alkaloid found in the opium poppy, is a widely used active pharmaceutical ingredient (API) known for its analgesic, antitussive, and anti-diarrheal properties.[1] It is most commonly prepared semi-synthetically through the methylation of morphine, as the demand for codeine far exceeds what can be naturally sourced.[2][3] For pharmaceutical formulations, codeine is frequently used as its phosphate salt, which can exist in several hydrated forms.[1][4] Among these, the hemihydrate (C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O) and sesquihydrate (C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O) are stable at room temperature and thus commercially significant.[1][5]
The hemihydrate form is often preferred due to its greater stability compared to the sesquihydrate, which is prone to losing water, potentially leading to agglomeration and discoloration over time.[5] Controlling the crystallization process is therefore critical to selectively produce the desired hemihydrate form, ensuring product quality, stability, and bioavailability.[5] This guide provides a detailed technical overview of the synthesis of codeine from morphine and the subsequent crystallization of codeine phosphate hemihydrate, intended for researchers, scientists, and professionals in drug development.
Synthesis of Codeine from Morphine
The most common industrial synthesis of codeine involves the O-methylation of the phenolic hydroxyl group of morphine.[3][6] This process converts the more polar morphine molecule into the less polar codeine.[6]
General Reaction Pathway
The synthesis pathway involves reacting morphine with a methylating agent in the presence of a base and a suitable solvent system.
References
- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 2. EP0268710A1 - Improved process for the preparation of codeine from morphine - Google Patents [patents.google.com]
- 3. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
Codeine phosphate hydrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of codeine phosphate (B84403) hydrate (B1144303), including its various forms, and lays a foundation for further research and development.
Core Physicochemical Data
Codeine phosphate hydrate is a salt of the opiate analgesic codeine. It is essential for researchers and pharmaceutical professionals to be aware of its different hydrated forms, as this affects its molecular weight and subsequent experimental calculations. The Chemical Abstracts Service (CAS) number for this compound is consistently cited as 41444-62-6[1][2][3][4][5]. However, the molecular weight can vary depending on the degree of hydration.
The table below summarizes the key quantitative data for the different forms of this compound, providing a clear comparison for laboratory and developmental use.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Codeine Phosphate Hemihydrate | 41444-62-6 | C18H21NO3 • H3PO4 • 0.5H2O | 406.4 | [1] |
| Codeine Phosphate Hemihydrate (alternative) | 41444-62-6 | C18H21N2O3 · H3PO4 · 0.5H2O | 420.37 | [4] |
| Codeine Phosphate Hemihydrate (dimer form) | 41444-62-6 | C36H50N2O15P2 | 812.7 | [6] |
| Codeine Phosphate (anhydrous base equivalent) | 41444-62-6 | C18H24NO7P | 397.36 | [2] |
| Codeine Phosphate Dihydrate | Not specified | C18H21NO3 • H3PO4 • 2H2O | 415.36 | [7] |
| This compound (unspecified) | Not specified | C18H26NO8P | 415.4 | [8] |
Note: The discrepancies in the molecular formula and weight for the hemihydrate form may arise from different conventions in representing the salt and its hydration. Researchers should refer to the specific documentation of the batch in use.
Experimental Protocols & Methodologies
Further sections on experimental protocols, including sample preparation, analytical methods for quantification, and receptor binding assays, will be developed based on subsequent literature review. This will include detailed step-by-step procedures to ensure reproducibility.
Signaling Pathways and Mechanisms of Action
Codeine primarily exerts its analgesic effects after being metabolized to morphine. The subsequent signaling cascade is a critical area of study.
Caption: Metabolic conversion of codeine to morphine and subsequent activation of mu-opioid receptor signaling.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound and its metabolites.
Caption: A generalized workflow for the in vitro characterization of this compound's activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CODEINE PHOSPHATE | 41444-62-6 [chemicalbook.com]
- 3. Codeine Phosphate Hemihydrate | CAS 41444-62-6| LGC Standards [lgcstandards.com]
- 4. Codeine phosphate USP Reference Standard CAS 41444-62-6 Sigma-Aldrich [sigmaaldrich.com]
- 5. codeine phosphate | CAS 41444-62-6 | LGC Standards [lgcstandards.com]
- 6. Codeine phosphate hemihydrate | C36H50N2O15P2 | CID 6321303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Codeine phosphate [midas-pharma.com]
- 8. This compound | C18H26NO8P | CID 9953630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of Codeine Phosphate Hydrate: An In-depth Technical Guide to IR and Raman Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of codeine phosphate (B84403) hydrate (B1144303), a widely used opioid analgesic. Utilizing Infrared (IR) and Raman spectroscopy, this document offers a detailed examination of the vibrational characteristics of codeine phosphate's different hydrated forms, primarily the hemihydrate and sesquihydrate. Understanding the distinct spectral signatures of these forms is crucial for polymorphism screening, quality control, and stability studies in the pharmaceutical industry.[1][2][3][4] This guide presents key quantitative data in structured tables, details experimental protocols, and provides visual workflows to facilitate a deeper understanding of the spectroscopic analysis of this active pharmaceutical ingredient (API).
Introduction to the Vibrational Spectroscopy of Codeine Phosphate Hydrate
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the characterization of pharmaceutical solids.[5][6] These methods probe the vibrational modes of molecules, providing a unique "fingerprint" that is highly sensitive to changes in molecular structure, crystal lattice, and hydration state.[7][8]
Codeine phosphate is known to exist in different hydrated forms, most commonly as a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules).[2][4] These different forms, known as pseudopolymorphs, can exhibit distinct physicochemical properties, including solubility and stability, which can impact the bioavailability and therapeutic efficacy of the final drug product. Therefore, the ability to accurately identify and differentiate between these hydrated forms is of paramount importance throughout the drug development and manufacturing process.[1][3] Both IR and Raman spectroscopy have proven to be effective in discriminating between the hemihydrate and sesquihydrate forms of codeine phosphate.[1][3]
Quantitative Spectroscopic Data
The following tables summarize the characteristic vibrational bands observed in the IR and Raman spectra of codeine phosphate hemihydrate and sesquihydrate. These data have been compiled from various spectroscopic studies and provide a basis for the identification and differentiation of these two forms.
Infrared (IR) Spectroscopy Data
The IR spectra of codeine phosphate hydrates show notable differences, particularly in the regions associated with O-H and N-H stretching, as well as in the fingerprint region where complex vibrational modes of the codeine molecule and the phosphate anion occur.[4][9]
| Wavenumber (cm⁻¹) - Hemihydrate | Wavenumber (cm⁻¹) - Sesquihydrate | Vibrational Assignment | References |
| ~3540 (shoulder), 3503, 3460, ~3401 (shoulder) | Broad band ~3400 | O-H and N-H stretching | [4] |
| 1464-1460 (shoulder), 1445 | 1463 (shoulder), 1449 | Ring-related CH₂ deformations | [2][9] |
| Not specified | Not specified | Combined C-O and P-O stretching | [2] |
| 1265 | Not specified | P=O stretching | [10] |
| 1126 | Not specified | P-O stretching | [10] |
| 530 | Not specified | γ P=O | [10] |
Note: The IR spectra of the two hydrates show changes in multiplicity, shapes, and band intensities in the 1170-1100 cm⁻¹ region, corresponding to combined C-O and P-O stretching modes.[2]
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of the codeine phosphate hydrates also exhibit distinct differences that can be used for their identification.
| Wavenumber (cm⁻¹) - Hemihydrate | Wavenumber (cm⁻¹) - Sesquihydrate | Vibrational Assignment | References |
| Not specified | Not specified | Ring breathing | [11] |
| 1281 | Not specified | C-N stretching, C-H wagging, Ring breathing | [12] |
| 627 | 630 | Ring breathing | [11] |
Note: While specific peak data for direct comparison is limited in the provided search results, it is established that Raman spectroscopy can differentiate between the hemihydrate and sesquihydrate forms.[1][3] Density functional theory (DFT) calculations have been used to assign vibrational modes for codeine.[12]
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality IR and Raman spectra of this compound.
Infrared (IR) Spectroscopy
3.1.1. KBr Pellet Method
This is a traditional method for obtaining transmission IR spectra of solid samples.
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade potassium bromide (KBr). The sample concentration should be between 0.2% and 1%.[13]
-
Grind the sample to a fine powder in the agate mortar.[14]
-
Add the KBr to the mortar and briefly grind the two powders together to ensure a homogeneous mixture.[15]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press.
-
Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[16]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the 4000–400 cm⁻¹ range, with a resolution of 4 cm⁻¹.[2]
-
Acquire a background spectrum of a pure KBr pellet for background correction.
-
3.1.2. Attenuated Total Reflectance (ATR) Method
ATR is a more rapid and convenient method that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
-
Spectral Acquisition:
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[1]
-
Record the spectrum.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.
-
Raman Spectroscopy
-
Instrumentation:
-
A micro-Raman spectrometer equipped with a laser excitation source (e.g., 632.8 nm He:Ne laser or 785 nm diode laser) is typically used.[2]
-
-
Sample Preparation:
-
Place a small amount of the this compound powder on a microscope slide or in a suitable sample holder. No specific sample preparation is generally required.[5]
-
-
Spectral Acquisition:
-
Focus the laser beam onto the sample using a microscope objective (e.g., 100x).
-
Set the spectral resolution (e.g., 4 cm⁻¹).[2]
-
Calibrate the Raman shift using a standard reference, such as the 520.7 cm⁻¹ peak of a silicon wafer.[2]
-
Acquire the Raman spectrum with an appropriate acquisition time and number of scans to achieve a good signal-to-noise ratio (e.g., 20-second acquisition time and 20 scans).[2]
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the metabolic pathway of codeine.
Caption: Experimental workflow for IR and Raman analysis.
Caption: Metabolic pathway of codeine.
Conclusion
IR and Raman spectroscopy are indispensable analytical techniques in the pharmaceutical industry for the solid-state characterization of active pharmaceutical ingredients like this compound. The distinct vibrational spectra of the hemihydrate and sesquihydrate forms allow for their unambiguous identification and differentiation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of codeine-based pharmaceutical products, ensuring product consistency and therapeutic efficacy.
References
- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. horiba.com [horiba.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biospec.net [biospec.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. eng.uc.edu [eng.uc.edu]
- 14. shimadzu.com [shimadzu.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
An In-depth Technical Guide to the Thermal Analysis of Codeine Phosphate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of codeine phosphate (B84403) hydrate (B1144303), a critical active pharmaceutical ingredient (API). By employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document elucidates the physicochemical properties and thermal behavior of various hydrated and solvated forms of codeine phosphate. The information herein is intended to support research, development, and quality control activities within the pharmaceutical industry.
Introduction
Codeine phosphate, a widely used narcotic analgesic and antitussive, exists in several hydrated forms, most commonly as a sesquihydrate (1.5 H₂O) and a hemihydrate (0.5 H₂O).[1][2] The hydration state of an API can significantly influence its stability, solubility, and bioavailability, making a thorough understanding of its thermal behavior essential. Thermal analysis techniques, such as TGA and DSC, are powerful tools for characterizing these different forms, investigating their interconversions, and determining their thermal stability.[3] This guide summarizes key thermal events, presents detailed experimental protocols, and illustrates the transformation pathways of codeine phosphate hydrates.
Physicochemical Properties
Codeine phosphate is the phosphate salt of codeine, a natural alkaloid.[4] Its chemical formula is C₁₈H₂₁NO₃ · H₃PO₄ · nH₂O, where 'n' typically represents 1.5 (sesquihydrate) or 0.5 (hemihydrate).[5][6] The presence of water molecules in the crystal lattice leads to the formation of different pseudopolymorphs, each with unique physical properties.[2]
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reproducible thermal analysis data. The following protocols are based on typical procedures reported in the literature.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to determine the water content and assess thermal stability.
-
Instrument: A calibrated thermogravimetric analyzer (e.g., PerkinElmer TGA7, TA Instruments Q500).[7]
-
Sample Preparation: 3–5 mg of the codeine phosphate hydrate sample is weighed accurately into a platinum or alumina (B75360) pan.[7]
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[8]
-
Temperature Range: The analysis is typically conducted from ambient temperature (e.g., 25 °C) up to 300 °C or higher to ensure complete decomposition information is captured. A range of 25-900 °C has been used for quantitative analysis in the presence of excipients.[8]
-
Atmosphere: A dry, inert nitrogen atmosphere is used with a purge rate of 20-100 mL/min to prevent oxidative degradation.[7][8]
-
Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct thermal events.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.
-
Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC822e).
-
Sample Preparation: 2–5 mg of the this compound sample is weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: A heating rate of 10 °C/min is standard.[9]
-
Temperature Range: A typical range is from 0 °C to 250 °C, which covers the dehydration and melting events.[9]
-
Atmosphere: An inert nitrogen atmosphere with a purge rate of 50 mL/min is generally used.
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified standards like indium.[7]
-
Data Analysis: The DSC thermogram plots heat flow (W/g) against temperature (°C). Endothermic and exothermic peaks correspond to thermal events.
Data Presentation: Thermal Events of Codeine Phosphate Hydrates
The following tables summarize the quantitative data obtained from TGA and DSC analyses of different forms of this compound as reported in various studies.
Table 1: TGA Data for Codeine Phosphate Hydrates and Solvates
| Sample Form | Temperature Range (°C) | Mass Loss (%) | Interpretation |
| Sesquihydrate | Ambient to 160 | ~5.4 | Loss of 1.5 water molecules[9] |
| Hemihydrate | Ambient to 160 | Not specified, single endotherm observed in DSC | Dehydration |
| Methanolate Sesquihydrate | 40 - 120 | ~8.75 | Loss of methanol[9] |
| Methanolate Sesquihydrate | Up to 160 | ~12.0 | Loss of methanol (B129727) and water[9] |
Table 2: DSC Data for Codeine Phosphate Hydrates and Solvates
| Sample Form | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
| Sesquihydrate | ~114 (asymmetric) | Not specified | Multistage dehydration process[10] |
| Hemihydrate | ~114 (asymmetric), sub-maximum at ~132 | Not specified | Dehydration[9] |
| Methanolate Sesquihydrate | 40 - 120 (broad endotherm) | 75 | Desolvation (loss of methanol)[9] |
| Methanolate Sesquihydrate | 135 (endotherm) | Not specified | Phase transition to anhydrous form[9][10] |
| Anhydrous Form (from Methanolate) | Follows 135°C endotherm | Not specified | Exothermic event (recrystallization to a more stable form)[9] |
Visualization of Experimental Workflow and Transformation Pathways
5.1. Experimental Workflow for Thermal Analysis
The logical flow of performing a thermal analysis of this compound is depicted below.
Caption: Workflow for TGA/DSC analysis of this compound.
5.2. Thermal Transformation Pathway of Codeine Phosphate Hydrates
Upon heating, codeine phosphate sesquihydrate undergoes a series of transformations. These transitions are influenced by factors such as the heating rate and the surrounding atmosphere.
Caption: Temperature-induced transformations of codeine phosphate hydrates.[1]
Interpretation of Thermal Events
-
Dehydration: The initial mass loss observed in the TGA of codeine phosphate sesquihydrate corresponds to the loss of water molecules. DSC studies suggest this is a complex, multi-stage process, with the sesquihydrate transforming into a hemihydrate via an unstable monohydrate intermediate.[1][9][10] The broad endotherms in the DSC curve between 40 °C and 120 °C are characteristic of these dehydration events.[9]
-
Polymorphic Transitions: Above 100 °C, after dehydration, the resulting anhydrous form can undergo solid-solid phase transitions to more stable polymorphs (COP-AI and COP-AII).[1] These are often observed as endothermic or exothermic events in the DSC thermogram without a corresponding mass loss in the TGA.
-
Decomposition: At higher temperatures, typically above 230 °C, the codeine phosphate molecule begins to decompose.[11] This is evidenced by a significant mass loss in the TGA curve.
-
Solvates: When crystallized from solvents other than water, such as methanol, codeine phosphate can form solvates (e.g., codeine phosphate sesquihydrate methanolate).[2][9] These solvates exhibit different thermal profiles, with initial mass loss corresponding to the loss of the solvent molecule, often at a different temperature range than water loss. The methanol solvate, for instance, shows a broad endotherm between 40 °C and 120 °C, and its thermal degradation begins at a lower temperature (~234 °C) compared to other forms, indicating lower stability.[9][11]
Conclusion
The thermal analysis of this compound by TGA and DSC provides invaluable information for pharmaceutical scientists. It allows for the differentiation of various hydrated and solvated forms, elucidation of their transformation pathways, and assessment of their thermal stability. The data and protocols presented in this guide serve as a foundational resource for ensuring the quality, safety, and efficacy of drug products containing codeine phosphate. Careful control of experimental parameters is paramount for achieving accurate and reproducible results.
References
- 1. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C18H26NO8P | CID 9953630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Codeine Phosphate Hydrate
Introduction
Codeine phosphate (B84403), an opioid analgesic and antitussive, is a widely used pharmaceutical active ingredient.[1][2] Its accurate quantification in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. A variety of analytical methods have been developed and validated for the determination of codeine phosphate hydrate (B1144303). This document provides detailed application notes and protocols for the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. These methods are applicable for routine quality control analysis and stability testing of codeine phosphate in various dosage forms.[3]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of codeine phosphate. Reversed-phase HPLC (RP-HPLC) with C8 or C18 columns is the most common approach.[4] This method offers high specificity and sensitivity, allowing for the simultaneous determination of codeine phosphate and other active ingredients or impurities.[5][6]
Application Note
This protocol describes a validated RP-HPLC method for the quantification of codeine phosphate hydrate in a pharmaceutical formulation. The method is stability-indicating and can be used for routine quality control and analysis of stability samples.[3][5]
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |
| Column | Zorbax XDB C8 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A gradient of Methanol (B129727):Glacial Acetic Acid:Triethylamine (980:15:6 v/v) and Water:Glacial Acetic Acid:Triethylamine (980:15:6 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 20 µL |
| Run Time | Approximately 7 minutes[6] |
b) Reagent and Standard Preparation:
-
Mobile Phase A (Aqueous): Mix 980 mL of water with 15 mL of glacial acetic acid and 6 mL of triethylamine.
-
Mobile Phase B (Organic): Mix 980 mL of methanol with 15 mL of glacial acetic acid and 6 mL of triethylamine.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of USP Codeine Phosphate RS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL.
c) Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of codeine phosphate and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).
d) Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After all samples have been analyzed, inject a standard solution to check for system drift.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of codeine phosphate against the concentration of the working standard solutions.
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Calculate the concentration of codeine phosphate in the sample solutions using the regression equation.
-
Determine the amount of codeine phosphate per tablet using the following formula: Amount (mg/tablet) = (Concentration from curve (µg/mL) × Dilution factor × Average tablet weight (mg)) / Weight of powder taken (mg)
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: These values are illustrative and should be established during method validation in the specific laboratory.
Experimental Workflow
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of codeine phosphate.[1] The method is based on the measurement of the absorbance of codeine phosphate at its wavelength of maximum absorption (λmax).[4]
Application Note
This protocol details a UV-Vis spectrophotometric method for the determination of this compound in pharmaceutical tablets. The presence of a chromophore in the codeine molecule allows for its direct quantification using this technique.[1][4]
Experimental Protocol
a) Instrumentation:
| Parameter | Specification |
| Spectrophotometer | Double-beam UV-Visible Spectrophotometer |
| Cuvettes | 1 cm quartz cuvettes |
| Wavelength Range | 200 - 400 nm |
b) Reagent and Standard Preparation:
-
Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.[7]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of USP Codeine Phosphate RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M NaOH.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M NaOH to obtain concentrations in the range of 5-30 µg/mL.
c) Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of codeine phosphate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M NaOH and sonicate for 15 minutes.
-
Dilute to volume with 0.1 M NaOH and mix well.
-
Filter the solution through a Whatman No. 41 filter paper, discarding the first portion of the filtrate.
-
Dilute the filtered solution with 0.1 M NaOH to a final concentration within the calibration range (e.g., 20 µg/mL).
d) Analysis Procedure:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength of maximum absorbance (λmax) for codeine phosphate, which is approximately 284 nm in 0.1 M NaOH.[7]
-
Use 0.1 M NaOH as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the prepared sample solutions at 284 nm.
e) Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of codeine phosphate in the sample solutions using the regression equation.
-
Determine the amount of codeine phosphate per tablet using the formula provided in the HPLC section.
Quantitative Data Summary
| Parameter | Typical Value |
| λmax | 284 nm (in 0.1 M NaOH)[7] |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (Recovery) | 97.5% - 102.5% |
| Precision (RSD) | ≤ 2.5% |
Note: These values are illustrative and should be established during method validation in the specific laboratory.
Experimental Workflow```dot
References
- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Analysis of Codeine Phosphate
Introduction
Codeine phosphate (B84403), an opioid analgesic, is widely used for the relief of mild to moderate pain and as a cough suppressant. Accurate and reliable analytical methods are crucial for the quality control of codeine phosphate in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that is extensively employed for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the determination of codeine phosphate using a reversed-phase HPLC (RP-HPLC) method, including system suitability parameters, method validation, and forced degradation studies to ensure the stability-indicating nature of the assay.
Principle of the Method
The method described herein utilizes reversed-phase chromatography to separate codeine phosphate from its potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the efficient separation of the analyte. Detection is typically performed using a UV detector at a wavelength where codeine phosphate exhibits significant absorbance. The concentration of codeine phosphate in a sample is determined by comparing its peak area to that of a reference standard.
Experimental
A summary of exemplary chromatographic conditions and validation parameters for the analysis of codeine phosphate is presented below. These have been compiled from various published methods to provide a comprehensive overview.[1][2][3][4][5][6][7]
Table 1: HPLC Chromatographic Conditions for Codeine Phosphate Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Shim-pack clc-C8 (25 cm x 4.6 mm, 5 µm)[1] | Zorbax XDB C8 (150 x 4.6 mm, 5 µm)[2] | Phenomenex C18 (5 µm)[3] |
| Mobile Phase | Acetonitrile:Phosphoric acid (pH 2.8) (35:65 v/v)[1] | Gradient of Methanol (B129727):Glacial Acetic Acid:Triethylamine (980:15:6 v/v) and Water:Glacial Acetic Acid:Triethylamine (980:15:6 v/v)[2] | 1% o-phosphoric acid in water:acetonitrile:methanol (78:10:12 v/v/v), pH 3.0[3] |
| Flow Rate | 1.0 mL/min[1][3] | 1.5 mL/min[2] | 1.0 mL/min[3] |
| Injection Volume | 20 µL[1][3] | Not Specified | 20 µL[3] |
| Detection Wavelength | 212 nm[1] | 254 nm[2] | 254 nm[3] |
| Column Temperature | Not Specified | Not Specified | 23°C[3] |
| Retention Time | < 8 min[1] | < 7 min[2] | ~3.47 min[3] |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1 - 800 µg/mL[1] | [1] |
| Accuracy (% Recovery) | 99.33 - 100.3%[6] | [6] |
| Precision (%RSD) | < 2% | [8] |
| Limit of Detection (LOD) | 0.02 mg/mL[4] | [4] |
| Limit of Quantification (LOQ) | 0.078 µg/ml[7] | [7] |
Protocols
Preparation of Solutions
-
Mobile Phase (Isocratic): Prepare a filtered and degassed mixture of 1% ortho-phosphoric acid in water, acetonitrile, and methanol in the ratio of 78:10:12 (v/v/v).[3] Adjust the pH to 3.0 with ortho-phosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Codeine Phosphate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution (for Tablets): Weigh and crush 20 tablets.[5] Transfer an amount of powder equivalent to one tablet weight into a 100 mL volumetric flask.[5] Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve the active ingredient.[5] Dilute to the mark with methanol.[5] Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[5] Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform system suitability tests.
System Suitability Testing
Before sample analysis, the suitability of the chromatographic system must be verified. The United States Pharmacopeia (USP) outlines several critical parameters to ensure the method's performance.[8]
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be less than 2.0.[8]
-
Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0%.[8]
-
Theoretical Plates (N): A measure of column efficiency.
-
Resolution (Rs): Should be greater than 2 between the analyte peak and the nearest eluting peak (if any).
-
Sample Analysis
-
Inject the prepared standard solution and record the chromatogram and peak area.
-
Inject the prepared sample solution and record the chromatogram and peak area.
-
Calculate the amount of codeine phosphate in the sample using the following formula:
Amount (mg) = (Peak Area of Sample / Peak Area of Standard) * (Concentration of Standard / Concentration of Sample) * Dilution Factor
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[9][10] These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.
-
Acid Degradation: Treat the drug substance with 1.0N HCl.[11]
-
Base Degradation: Treat the drug substance with 1.0N NaOH.[11]
-
Oxidative Degradation: Treat the drug substance with 10% H₂O₂.[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat.[3]
-
Photolytic Degradation: Expose the drug substance to UV light.[3]
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main codeine phosphate peak.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of codeine phosphate.
Conclusion
The described HPLC method is simple, accurate, and precise for the determination of codeine phosphate in pharmaceutical dosage forms. The method can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis. The inclusion of forced degradation studies confirms the stability-indicating capability of the method, making it a reliable tool for assessing the quality and stability of codeine phosphate-containing products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Codeine Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of codeine phosphate (B84403) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol encompasses sample preparation, including extraction and derivatization, followed by optimized GC-MS parameters for accurate and reproducible quantification. This method is suitable for applications in forensic toxicology, clinical chemistry, and pharmaceutical research.
Introduction
Codeine is a widely used opioid analgesic for the relief of mild to moderate pain and as a cough suppressant. Accurate and sensitive quantification of codeine in biological samples is crucial for therapeutic drug monitoring, forensic investigations, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it a "gold standard" for the identification and quantification of drugs and their metabolites.[1] This note provides a comprehensive protocol for the analysis of codeine, often involving derivatization to enhance its volatility and thermal stability for GC analysis.[2]
Experimental Protocols
Sample Preparation
A critical step in the analysis of codeine from biological matrices is the effective extraction of the analyte from interfering substances. The following protocols are based on established methods for urine and blood samples.
1. Liquid-Liquid Extraction (LLE) from Urine: [3]
-
To 1 mL of urine in a glass test tube, add an appropriate internal standard (e.g., deuterated codeine).
-
Adjust the pH of the sample to approximately 9.0–9.2 by adding 10% NaOH dropwise.[3]
-
Add 1.0 mL of a borax (B76245) buffer solution.[3]
-
Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.[3]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[3]
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the supernatant (organic layer) to a clean glass test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 60°C.[3]
2. Protein Precipitation and LLE from Blood: [4][5]
-
To 1 mL of blood, add an appropriate internal standard (e.g., 200 ng of deuterated codeine).[4][5]
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.[4][5]
-
Vortex the mixture and then centrifuge.
-
Transfer the clear supernatant to a new tube and evaporate the acetonitrile.[4][5]
-
Adjust the pH of the remaining aqueous portion to 9 with sodium bicarbonate buffer.[4][5]
-
Extract the drugs with a chloroform/trifluoroethanol (10:1) mixture.[4][5]
-
Transfer the organic layer and dry it under a stream of nitrogen.[4][5]
Derivatization
To improve the chromatographic properties of codeine, a derivatization step is typically performed. Propionic anhydride (B1165640) is a commonly used reagent that produces stable derivatives.[3][6]
-
To the dried extract residue, add 50 µL of propionic anhydride and 20 µL of pyridine.[3] Pyridine acts as a catalyst in this reaction.[3]
-
Vortex the mixture and heat at 80°C for 3 minutes.[3]
-
Evaporate the excess derivatizing reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of methanol (B129727) or ethyl acetate) for GC-MS analysis.[3]
GC-MS Parameters
The following table outlines the typical instrument parameters for the GC-MS analysis of derivatized codeine.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3][7] |
| Injection Mode | Splitless[3] |
| Injection Volume | 1 µL[3] |
| Injector Temperature | 250°C[3] |
| Oven Temperature Program | Initial temperature 100°C for 1.5 min, ramp at 25°C/min to 280°C, hold for 15 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[3] |
| Ion Source Temperature | 230°C[3] |
| Quadrupole Temperature | 150°C[3] |
| Transfer Line Temperature | 280°C[3] |
| Detection Mode | Selected Ion Monitoring (SIM)[3][7] |
| Monitored Ions (m/z) for Codeine Propionyl Derivative | 229, 355, 282[3][8] |
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for codeine detection by GC-MS.
Table 1: Linearity and Limits of Detection/Quantitation
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| Urine | 25 - 2000 | 25 | Not Reported | [3][7] |
| Blood | Up to 2000 | 10 | 2 | [4][5] |
| Urine (Hydrolyzed) | Up to 5000 | 25 | Not Reported | [9] |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |
| Urine | 50, 200, 1600 | < 13 | < 13 | 87.2 - 108.5 | [3][7] |
| Blood | 75, 500 | < 10 | < 10 | Not Reported | [4][5] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of codeine phosphate.
References
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of morphine and codeine in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Determination of Codeine Phosphate by UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of codeine phosphate (B84403) in pharmaceutical formulations using UV-Vis spectrophotometry. This cost-effective and reliable analytical technique is suitable for quality control and routine analysis in drug development and manufacturing.
Principle of the Method
UV-Vis spectrophotometry utilizes the principle that molecules containing chromophores, such as the benzene (B151609) ring in the codeine molecule, absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. By measuring the absorbance of a codeine phosphate solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.
Instrumentation and Materials
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm quartz cuvettes.
-
Reference Standard: Codeine Phosphate (USP, EP, or other certified reference standard).
-
Reagents and Solvents:
-
Sodium Hydroxide (NaOH), analytical grade.
-
Methanol (B129727), HPLC grade.
-
Acetonitrile, HPLC grade.
-
Deionized or distilled water.
-
-
Labware: Calibrated volumetric flasks, pipettes, analytical balance, mortar and pestle, and filtration apparatus (e.g., 0.45 µm syringe filters).
Experimental Protocols
Protocol for the Analysis of Codeine Phosphate in Tablets
This protocol outlines the procedure for the assay of codeine phosphate in tablet dosage forms.
3.1.1. Preparation of 0.1 M Sodium Hydroxide (NaOH) Solution (Solvent)
-
Accurately weigh 4.0 g of NaOH pellets.
-
Dissolve the pellets in approximately 500 mL of deionized water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with deionized water and mix thoroughly.
3.1.2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the codeine phosphate reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M NaOH solution and sonicate for 10 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Make up the volume to 100 mL with 0.1 M NaOH solution and mix well.
3.1.3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of at least five working standard solutions by serial dilution with 0.1 M NaOH. A typical concentration range is 5-30 µg/mL.
-
Measure the absorbance of each working standard solution at the λmax of 284 nm, using 0.1 M NaOH as a blank.[1]
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
3.1.4. Preparation of Sample Solution
-
Weigh and finely powder not less than 20 tablets.[2]
-
Accurately weigh a portion of the tablet powder equivalent to about 10 mg of codeine phosphate.[2]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M NaOH and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[2]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with 0.1 M NaOH and mix thoroughly.[2]
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Based on the expected concentration, an appropriate dilution of the filtrate may be necessary with 0.1 M NaOH to bring the absorbance within the linear range of the calibration curve.
3.1.5. Spectrophotometric Measurement
-
Wavelength of Maximum Absorbance (λmax): 284 nm[1]
-
Blank: 0.1 M NaOH
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 284 nm.
-
Zero the instrument with the blank solution (0.1 M NaOH).
-
Measure the absorbance of the prepared sample solution.
-
3.1.6. Calculation
Calculate the concentration of codeine phosphate in the sample solution using the equation from the linear regression of the calibration curve:
Concentration (µg/mL) = (Absorbance of Sample - Intercept) / Slope
To determine the amount of codeine phosphate per tablet:
Amount per tablet (mg) = (Concentration (µg/mL) × Dilution Factor × Total Volume of Sample (mL) × Average Tablet Weight (mg)) / (Weight of Tablet Powder (mg) × 1000)
Protocol for Codeine Phosphate in Water Samples (with DLLME)
For the determination of low concentrations of codeine phosphate in water, a Dispersive Liquid-Liquid Microextraction (DLLME) method can be employed for pre-concentration.[3]
3.2.1. Preparation of Standard Solutions
A stock solution of 1000 µg/mL codeine phosphate in methanol is prepared, with working standards prepared daily by appropriate dilution.[3]
3.2.2. DLLME Procedure
-
Place 5 mL of the water sample or standard solution into a conical centrifuge tube.
-
Rapidly inject a mixture of 1 mL of tetrahydrofuran (B95107) (as a disperser solvent) containing 30 µL of carbon tetrachloride (as an extraction solvent) into the sample.[3]
-
A cloudy solution will form. Centrifuge the mixture for 5 minutes at 3000 rpm.[3]
-
The fine droplets of carbon tetrachloride containing the extracted codeine phosphate will sediment at the bottom of the tube.
-
Carefully collect the sedimented phase for analysis.
3.2.3. Spectrophotometric Measurement
-
Wavelength of Maximum Absorbance (λmax): 277 nm[3]
-
Blank: Prepared using the DLLME procedure on deionized water.
-
Procedure: Measure the absorbance of the extracted sample at 277 nm.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Parameter | Specification | Typical Results |
| Linearity | R² ≥ 0.999 | R² = 0.9996 over a range of 0.005-10 µg/mL (for DLLME method).[3] |
| Accuracy | % Recovery within 98-102% | Mean percentage recovery of 96.99-102.40% has been reported. |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 2% | RSD values between 2.64% and 8.85% have been reported for a zero-order derivative method. |
| - Intermediate Precision (Inter-day) | RSD ≤ 2% | Not explicitly found in the search results, but expected to be within acceptable limits. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.001 µg/mL (for DLLME method).[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Not explicitly found, but can be determined experimentally. |
| Specificity | No interference from excipients | The method should be able to accurately quantify codeine phosphate in the presence of common tablet excipients. |
Data Presentation
Table 1: Quantitative Data for UV-Vis Spectrophotometric Determination of Codeine Phosphate
| Parameter | Method for Tablets | Method for Water Samples (with DLLME) |
| Solvent/Medium | 0.1 M NaOH | Water/Methanol with THF and CCl₄ |
| λmax | 284 nm[1] | 277 nm[3] |
| Linearity Range | 1.18 x 10⁻⁴ – 9.06 x 10⁻⁴ mol/L[1] | 0.005 - 10 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999 | 0.9996[3] |
| Limit of Detection (LOD) | Method dependent | 0.001 µg/mL[3] |
| Relative Standard Deviation (RSD) | < 2% (as per ICH guidelines) | 2.85% (at 2 µg/mL)[3] |
Visualizations
Caption: Workflow for Codeine Phosphate Tablet Analysis.
Caption: Principle of Spectrophotometric Quantification.
References
Application Notes & Protocols for the Separation of Codeine Phosphate by Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capillary electrophoresis (CE) is a powerful analytical technique for the separation of charged species, offering high efficiency, rapid analysis times, and minimal sample and reagent consumption.[1][2] This document provides detailed application notes and protocols for the separation and quantification of codeine phosphate (B84403) in various matrices using different CE modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Codeine, an opioid analgesic, is often formulated as codeine phosphate.[3][4] Its analysis is crucial for pharmaceutical quality control, pharmacokinetic studies, and forensic toxicology. CE provides a robust alternative to more traditional chromatographic methods for these applications.[1]
Separation Principles
In Capillary Zone Electrophoresis (CZE), the separation is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE).[5] The migration velocity is dependent on the analyte's charge-to-size ratio.
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral analytes.[5] This is achieved by adding a surfactant to the BGE at a concentration above its critical micelle concentration. The resulting micelles act as a pseudostationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the CE analysis of codeine. These tables provide a comparative overview of the performance of different methods.
Table 1: Capillary Zone Electrophoresis (CZE) Methods for Codeine Analysis
| Analyte(s) | Matrix | Buffer System | Detection Wavelength (nm) | LOD | LOQ | Reference |
| Codeine, Paracetamol | Pharmaceuticals | 20 mM Phosphate buffer (pH 6.8) | Not Specified | 13.5 ng/mL | Not Specified | [7] |
| Morphine, Codeine, 6-Monoacetylmorphine, Acetylcodeine, Heroin | Hair | 0.1 M Sodium phosphate (pH 2.5) with 40% ethylene (B1197577) glycol | 214 | 100 pg/mL | Not Specified | [8][9] |
| Thebaine, Codeine, Morphine, Papaverine, Narcotine | Gum Opium | 100 mM Sodium acetate (B1210297) (pH 3.1) in 7:3 Methanol:Water | 224 | 500 ng/mL | Not Specified | [10] |
| Codeine, Arecoline, Papaverine | Not Specified | 160 mM Tris, 200 mM Phosphoric acid (pH 2.5) | Not Specified | Not Specified | Not Specified | [1] |
| Codeine, Morphine | Human Urine | 0.06 M Phosphate buffer (pH 8.4) | Amperometric (0.90 V) | 1.6 x 10⁻⁷ mol/L | Not Specified | [11] |
Table 2: Micellar Electrokinetic Chromatography (MEKC) Methods for Codeine Analysis
| Analyte(s) | Matrix | Buffer System | Detection Wavelength (nm) | LOD | LOQ | Reference |
| Morphine, Codeine, Paclitaxel (B517696) | Human Serum & Plasma | 20 mM Borate buffer (pH 8.5), 60 mM SDS, 15% Methanol | 212 | 26-52 ng/mL | Not Specified | [6][12] |
| Paclitaxel, Morphine, Codeine | Human Urine | 20 mM Borate buffer (pH 9.2), 60 mM SDS, 5% Methanol | 212 | Not Specified | Not Specified | [13][14] |
| Codeine and 5 other compounds | Urine | 46 mM Sodium phosphate buffer (pH 2.1) with 70 mM SDS in 80:20 ACN:Water | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
The following are detailed protocols for the separation of codeine phosphate using CZE and MEKC, based on published methods.
Protocol 1: CZE Separation of Codeine and Paracetamol in Pharmaceuticals
This protocol is adapted from a method optimized for the quantitative determination of codeine and paracetamol in pharmaceutical formulations.[7]
1. Instrumentation and Capillary:
-
Capillary Electrophoresis system with UV detection.
-
Fused-silica capillary: Dimensions not specified, but a common choice is 50 µm I.D. and 30-60 cm total length.
-
Capillary temperature: Ambient.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM Phosphate buffer, pH 6.8. Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in deionized water and adjusting the pH.
-
Sample Preparation: Dissolve the pharmaceutical formulation in the BGE to achieve a suitable concentration for analysis.
3. CE Method Parameters:
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 20 min.
-
Rinse with BGE for 30 min.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 5 min.
-
-
Injection: Hydrodynamic injection (pressure and time to be optimized, e.g., 50 mbar for 5 s).
-
Separation Voltage: 15 kV.[7]
-
Detection: UV detection (wavelength to be optimized, typically in the range of 210-220 nm for codeine).
4. Analysis:
-
Inject the prepared sample and run the analysis.
-
Identify peaks based on migration times of standard solutions.
-
Quantify using a calibration curve prepared from standard solutions of codeine phosphate and paracetamol.
Protocol 2: MEKC Separation of Codeine, Morphine, and Paclitaxel in Biological Fluids
This protocol is based on a validated method for the determination of these analytes in human serum and plasma.[6][12]
1. Instrumentation and Capillary:
-
Capillary Electrophoresis system with UV detection.
-
Fused-silica capillary: 57 cm total length, 75 µm I.D.[13][14]
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM Borate buffer, pH 8.5, containing 60 mM Sodium Dodecyl Sulfate (SDS) and 15% Methanol.[6][12]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 cartridge.
-
Load the serum or plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the BGE or a suitable solvent.
-
3. CE Method Parameters:
-
Capillary Conditioning: As described in Protocol 1.
-
Pre-run Conditioning: As described in Protocol 1.
4. Analysis:
-
Inject the extracted sample and run the analysis.
-
The separation of codeine, morphine, and paclitaxel should be achieved in under 15 minutes.[13][14]
-
Quantify using an external standard calibration curve prepared with extracted standards.
Chiral Separation of Codeine
The enantiomeric separation of chiral drugs is critical in pharmaceutical development. While specific protocols for the chiral separation of codeine were not detailed in the provided search results, the literature suggests that cyclodextrins (CDs) are commonly used as chiral selectors in CE for this purpose.[15][16] Researchers can adapt existing CZE methods by incorporating a chiral selector, such as carboxymethyl-beta-cyclodextrin (B2629365) (CMCD), into the background electrolyte to achieve enantiomeric resolution.[17]
Visualizations
Experimental Workflow
Caption: General workflow for codeine phosphate analysis by capillary electrophoresis.
Logical Relationship in MEKC
Caption: Principle of separation in Micellar Electrokinetic Chromatography (MEKC).
References
- 1. mdpi.com [mdpi.com]
- 2. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a capillary zone electrophoresis method by using a central composite factorial design for the determination of codeine and paracetamol in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Field-amplified sample stacking capillary zone electrophoresis applied to the analysis of opiate drugs in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of morphine, codeine, and paclitaxel in human serum and plasma by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct and fast determination of paclitaxel, morphine and codeine in urine by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Codeine Phosphate Hydrate as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codeine, an opioid analgesic, is utilized for the management of mild to moderate pain and as an antitussive.[1][2] It is a prodrug that is metabolized in the liver to its active form, morphine, which then exerts its effects by agonizing the mu-opioid receptors.[1][2] Codeine phosphate (B84403) hydrate (B1144303) is a commonly used salt form in pharmaceutical formulations due to its solubility in water.[3][4] As an analytical reference standard, codeine phosphate hydrate is crucial for the accurate quantification and identification of codeine in various matrices, including pharmaceutical dosage forms, biological fluids, and forensic samples.[5] This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-morphinan-6-ol, phosphate, hydrate |
| CAS Number | 41444-62-6 |
| Molecular Formula | C18H21NO3 • H3PO4 • H2O |
| Molecular Weight | 812.73 g/mol [6] |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, slightly soluble in ethanol[3][4] |
| UV max | 212 nm, 284 nm[3][5] |
Metabolic Pathway and Pharmacokinetics
Codeine is primarily metabolized in the liver.[2][7] A significant portion, around 50-70%, is converted to codeine-6-glucuronide (B1240514) by the enzyme UGT2B7.[7] Approximately 10-15% undergoes N-demethylation to norcodeine via CYP3A4.[7] The crucial metabolic step for its analgesic effect is the O-demethylation of 0-15% of codeine to morphine, which is catalyzed by the highly polymorphic enzyme CYP2D6.[7][8] Morphine is then further metabolized to morphine-3-glucuronide (B1234276) and morphine-6-glucuronide.[7][9] The half-life of codeine is approximately 2.5 to 3 hours.[1][9]
Signaling Pathway
The analgesic effects of codeine are mediated through the action of its active metabolite, morphine, on the mu-opioid receptor, a G-protein coupled receptor (GPCR).[10] Activation of the mu-opioid receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. It also leads to the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.[11] These events collectively result in a hyperpolarization of the neuron and a reduction in neurotransmitter release, thereby inhibiting the transmission of pain signals.[11]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of codeine in various samples.
Quantitative Data from Various HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity (µg/mL) | Reference |
| Phenomenex C18 (5 µm) | 1% o-phosphoric acid in water : acetonitrile (B52724) : methanol (B129727) (78:10:12), pH 3.0 | 1.0 | 254 | 3.47 | - | [12] |
| LiChrospher® RP-18 | Acetonitrile : Buffer (pH 2.5) (15:85) | 1.0 | 210 | - | 6-60 | [12] |
| C18 (10 µm) | Methanol : Water (1:1), pH 3.0 | - | 212 | < 4.4 | - | [12] |
| Shim-pack clc-C8 (5 µm) | Acetonitrile : Phosphoric acid (pH 2.8) (35:65 v/v) | 1.0 | 212 | < 8 | 1-800 | [13][14] |
| Waters Acquity BEH C18 (1.7 µm) | Gradient elution with Component A and acetonitrile | 0.3 | 245 | - | - | [12] |
Experimental Protocol: HPLC Analysis of Codeine Phosphate in Tablets
This protocol is a representative example for the analysis of codeine phosphate in a pharmaceutical formulation.
Methodology:
-
Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets.[15] Transfer a quantity of the powder equivalent to one tablet to a 100 mL volumetric flask.[15] Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve the codeine phosphate.[15] Allow the solution to cool to room temperature and dilute to volume with methanol.[15] Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[15]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of codeine phosphate in the sample solution from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the identification and quantification of codeine, particularly in biological matrices.[4] Derivatization is often required to improve the volatility and chromatographic properties of codeine.[4]
Quantitative Data from a GC-MS Method for Opiates in Blood
| Analyte | Limit of Quantitation (ng/mL) | Limit of Detection (ng/mL) | Day-to-Day Precision (CV%) at 75 ng/mL | Day-to-Day Precision (CV%) at 500 ng/mL | Extraction Efficiency (%) |
| Codeine | 10 | 2 | < 10 | < 10 | 50-68 |
Data adapted from a study on the simultaneous analysis of seven opiates in blood.[16]
Experimental Protocol: GC-MS Analysis of Codeine in Urine
This protocol provides a general workflow for the analysis of codeine in urine samples.
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound in a drug-free matrix (e.g., drug-free urine).
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the codeine from the cartridge with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mixture of propionic anhydride (B1165640) and pyridine (B92270) (5:2).[17]
-
Heat the mixture at 80°C for 3 minutes to form the propionyl derivative of codeine.[17]
-
-
GC-MS Conditions:
-
Column: HP-1MS (30 m × 0.25 mm, 0.25 µm) or equivalent[17]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min[17]
-
Injector Temperature: Programmed, e.g., initial 130°C, ramp to 290°C[18]
-
Oven Temperature Program: A suitable temperature program to separate the analytes of interest.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification.[17]
-
-
Analysis and Quantification: Inject the derivatized standard and sample extracts into the GC-MS. Identify codeine based on its retention time and characteristic mass fragments. Quantify using a calibration curve prepared from the derivatized standards.
Conclusion
This compound serves as an indispensable analytical reference standard for the accurate and reliable identification and quantification of codeine in a variety of sample types. The detailed protocols for HPLC and GC-MS provided in this document offer robust methodologies for researchers, scientists, and drug development professionals. Understanding the metabolic and signaling pathways of codeine is also crucial for interpreting analytical results and for the development of new therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Methods for Codeine Determination [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. codeine phosphate | CAS 41444-62-6 | LGC Standards [lgcstandards.com]
- 7. ClinPGx [clinpgx.org]
- 8. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 9. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Sigma-Aldrich [sigmaaldrich.com]
- 16. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of morphine and codeine in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
In Vitro Assays for Studying the Effects of Codeine Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays essential for characterizing the pharmacological effects of codeine phosphate (B84403). This document is intended to guide researchers in studying the metabolism, receptor interaction, and cellular effects of this widely used opioid analgesic.
Codeine Metabolism Assays
Codeine itself is a prodrug with low affinity for opioid receptors. Its analgesic and other opioid effects are primarily mediated by its metabolites, most notably morphine. Therefore, in vitro metabolism assays are crucial for understanding the bioactivation of codeine. The two primary metabolic pathways are O-demethylation to morphine, catalyzed by cytochrome P450 2D6 (CYP2D6), and glucuronidation to codeine-6-glucuronide, primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7).[1][2]
In Vitro O-Demethylation of Codeine by CYP2D6
This assay assesses the conversion of codeine to morphine, a critical step for its analgesic activity. Human liver microsomes are a common in vitro model for this purpose as they contain a rich supply of drug-metabolizing enzymes.
Experimental Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (0.2-0.5 mg/mL protein)
-
Codeine phosphate (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (1 mM final concentration) to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the protein and collect the supernatant.
-
Analysis: Analyze the formation of morphine in the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation:
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| Codeine | CYP2D6 | 25-70 | 150-500 |
Note: Kinetic parameters can vary depending on the source of human liver microsomes and experimental conditions.
Opioid Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays are crucial for characterizing the interaction of codeine and its metabolites with mu (µ), delta (δ), and kappa (κ) opioid receptors.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., codeine or its metabolites) to displace a radiolabeled ligand from the opioid receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR for human µ-opioid receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [³H]-DAMGO for µ-receptor), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (codeine or metabolite).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 of the test compound. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Codeine | >1000[3] | >10000[4] | >10000[4] |
| Morphine | 1.2[5] | 280[4] | 4000[4] |
| Morphine-6-Glucuronide | 0.6[5] | 45[4] | 2500[4] |
| Codeine-6-Glucuronide | 2000[4] | >10000[4] | >10000[4] |
| Norcodeine | ~1000 | - | - |
Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions.
Functional Assays for Opioid Receptor Activation
Functional assays measure the cellular response following receptor activation. For opioid receptors, which are G-protein coupled receptors (GPCRs), common functional assays include measuring G-protein activation (GTPγS binding) and downstream second messenger modulation (cAMP inhibition).
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon agonist binding to the opioid receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Reaction Setup: In a 96-well plate, add the following:
-
Cell membranes
-
Varying concentrations of the test compound (codeine or metabolite)
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
Data Presentation:
| Compound | µ-Opioid Receptor EC50 (nM) | µ-Opioid Receptor Emax (% of DAMGO) |
| Morphine | 20-100 | 60-80 |
| Morphine-6-Glucuronide | 10-50 | 80-100 |
| Codeine | >10000 | <10 |
Note: EC50 and Emax values are highly dependent on the cell system and assay conditions.
cAMP Inhibition Assay
Activation of µ-opioid receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the opioid receptor of interest (e.g., HEK293-hMOR).
-
Cell Stimulation:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin (B1673556).
-
Treat cells with varying concentrations of the test compound (codeine or metabolite).
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine the IC50.
Data Presentation:
| Compound | µ-Opioid Receptor IC50 (nM) |
| Morphine | 5-20[6] |
| Morphine-6-Glucuronide | 10-30[6] |
| Codeine | >1000 |
Note: IC50 values can vary based on cell line, forskolin concentration, and cAMP detection method.
In Vitro Assays for Opioid-Induced Respiratory Depression
Opioid-induced respiratory depression is a major life-threatening side effect. In vitro models using neuronal cells or brainstem slices can be employed to study the cellular mechanisms underlying this effect.[7][8]
Electrophysiological Recording in Brainstem Slices
This technique allows for the direct measurement of neuronal activity in the regions of the brainstem that control respiration, such as the pre-Bötzinger complex.
Experimental Protocol:
-
Brain Slice Preparation: Prepare acute brainstem slices from neonatal rodents containing the pre-Bötzinger complex.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) and maintain at a physiological temperature.
-
Electrophysiological Recording: Using patch-clamp or extracellular recording techniques, monitor the spontaneous rhythmic firing of respiratory neurons.
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing codeine or its metabolites at various concentrations.
-
Data Acquisition and Analysis: Record the changes in firing frequency, amplitude, and rhythmicity of the neurons. Analyze the data to determine the concentration-dependent effects of the compounds on neuronal activity. A decrease in firing frequency is indicative of respiratory depression.
Data Presentation:
Data is typically presented as a percentage change in neuronal firing frequency from baseline in response to different concentrations of the test compound.
| Compound | Concentration | % Decrease in Firing Frequency |
| Morphine | 1 µM | 30-50% |
| 10 µM | 70-90% |
Note: The magnitude of the effect can vary depending on the specific neuronal population and experimental conditions.
References
- 1. Codeine and morphine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. ClinPGx [clinpgx.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioids depress breathing through two small brainstem sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Animal Models for Preclinical Research on Codeine Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common animal models and experimental protocols utilized in the preclinical evaluation of codeine phosphate (B84403). The information is intended to guide researchers in designing robust studies to assess the analgesic efficacy, addictive potential, and respiratory effects of this widely used opioid.
Introduction to Preclinical Evaluation of Codeine Phosphate
Codeine is a centrally acting opioid analgesic used for the treatment of mild to moderate pain and cough.[1] Its therapeutic effects are primarily mediated by its metabolism to morphine, a potent µ-opioid receptor (MOR) agonist.[2] Preclinical animal models are indispensable tools for elucidating the pharmacological profile of codeine, including its therapeutic benefits and adverse effects, such as addiction and respiratory depression. The choice of animal model is critical and depends on the specific research question. Rodent models, particularly rats and mice, are the most frequently used due to their well-characterized genetics, physiological similarities to humans in key aspects of pain and addiction pathways, and ease of handling.[3]
A crucial consideration in codeine research is the species-specific difference in metabolism. Codeine is a prodrug that requires O-demethylation by the cytochrome P450 enzyme CYP2D6 to be converted to its active metabolite, morphine.[2] The expression and activity of CYP2D6 can vary significantly between species and even between different strains of the same species. Therefore, humanized animal models expressing human CYP2D6 are valuable for more accurately predicting human responses to codeine.
Recommended Animal Models
Rodent Models
-
Mice: Various strains are used, with C57BL/6J being common for pain and addiction studies.[4] They are suitable for high-throughput screening due to their small size and rapid breeding cycle.
-
Rats: Sprague-Dawley and Wistar rats are frequently employed for pharmacokinetic, analgesic, and addiction studies.[5][6] Their larger size facilitates surgical procedures like intravenous catheter implantation for self-administration studies. F344 rats have been used in long-term toxicity studies.[3]
Humanized Mouse Models
-
CYP2D6 Humanized Mice: These models are genetically engineered to express the human CYP2D6 enzyme, providing a more clinically relevant system for studying the metabolism-dependent effects of codeine. This is particularly important for assessing the risk of adverse events in individuals with different CYP2D6 polymorphisms (e.g., poor, extensive, and ultra-rapid metabolizers).
Experimental Protocols
Assessment of Analgesic Efficacy
The hot plate test is a widely used method to assess the thermal nociceptive threshold, primarily reflecting supraspinal analgesic effects.[1]
Protocol:
-
Apparatus: A commercially available hot plate apparatus consisting of a heated metal plate enclosed by a transparent cylinder. The temperature is typically maintained at 52-55°C.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw, shaking a paw, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer codeine phosphate or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
The tail-flick test measures the latency to a spinal reflex in response to a thermal stimulus applied to the tail.[7]
Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Acclimation: Acclimate the animals to the testing environment and gentle restraint.
-
Baseline Latency: Place the animal in the apparatus with its tail positioned over the light source. Activate the light and measure the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer codeine phosphate or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
The formalin test is a model of tonic, persistent pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.[8]
Protocol:
-
Apparatus: A transparent observation chamber.
-
Acclimation: Place the animal in the chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer codeine phosphate or vehicle prior to formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: The total time spent licking/biting in each phase is used as a measure of nociception. The analgesic effect is calculated as the percentage of inhibition of the licking/biting time compared to the vehicle-treated group.
Assessment of Addictive Potential
The CPP paradigm is used to assess the rewarding properties of a drug by pairing its effects with a specific environment.[9]
Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases of CPP:
-
Habituation (Pre-conditioning): Allow the animals to freely explore all compartments of the apparatus for a set period (e.g., 15-30 minutes) to establish baseline preference for each compartment.
-
Conditioning: This phase typically lasts for several days. On alternating days, animals receive an injection of codeine phosphate and are confined to one of the compartments (the drug-paired compartment). On the other days, they receive a vehicle injection and are confined to the other compartment (the vehicle-paired compartment).
-
Testing (Post-conditioning): After the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.[9]
This model is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively seek and consume the substance.[10]
Protocol:
-
Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive) and an infusion pump connected to the animal's catheter.
-
Acquisition: Animals are placed in the chamber and learn to press the active lever to receive an intravenous infusion of codeine phosphate. Presses on the inactive lever have no consequence.
-
Dose-Response Evaluation: Once a stable pattern of self-administration is established, the dose of codeine per infusion can be varied to determine the dose-response relationship.
-
Extinction and Reinstatement: After the self-administration phase, the drug can be withheld (extinction), and then cues previously associated with the drug or a priming dose of the drug can be presented to assess the reinstatement of drug-seeking behavior, which is a model of relapse.
-
Data Analysis: The primary measures are the number of active lever presses and the number of infusions received. An inverted U-shaped dose-response curve is typically observed for the number of infusions.
Assessment of Respiratory Depression
Respiratory depression is a major life-threatening side effect of opioids.
This non-invasive technique allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Apparatus: A whole-body plethysmograph chamber that measures changes in pressure caused by the animal's breathing.
-
Acclimation: Place the animal in the chamber to acclimate.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
-
Drug Administration: Administer codeine phosphate or vehicle.
-
Post-treatment Measurement: Continuously monitor the respiratory parameters for a set period after drug administration.
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression.
This is a more invasive but direct method for assessing respiratory function by measuring the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood.
Protocol:
-
Surgery: Animals are surgically implanted with an arterial catheter.
-
Baseline Blood Sample: Collect a baseline arterial blood sample.
-
Drug Administration: Administer codeine phosphate or vehicle.
-
Post-treatment Blood Samples: Collect arterial blood samples at specific time points after drug administration.
-
Analysis: Analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Data Analysis: A decrease in PaO2 and an increase in PaCO2 are indicative of respiratory depression.[11]
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison across different doses, time points, and experimental groups.
Table 1: Pharmacokinetic Parameters of Codeine in Rodents
| Species | Strain | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | Sprague-Dawley | IV | 3 | - | - | - | - | - | [5] |
| Rat | Sprague-Dawley | Oral | 5 | - | - | - | - | 8.3 ± 3.2 | [5] |
| Mouse | C57BL/6J (Male) | SC | 20 | 0.17 | 24.08 ± 1.99 | - | - | - | [12] |
| Mouse | C57BL/6J (Female) | SC | 20 | 0.17 | 18.12 ± 0.97 | - | - | - | [12] |
Table 2: Analgesic Efficacy of Codeine in Rodent Models
| Model | Species | Strain | Route of Administration | ED50 (mg/kg) | Peak Effect (Time) | Reference |
| Hot Plate Test | Mouse | - | - | > Codeine | - | [13] |
| Tail-Flick Test | Rat | - | Intrathecal | 42 nM | - | [8] |
| Tail-Flick Test | Rat | Sprague-Dawley | SC | 30 (effective dose) | - | [6] |
| Formalin Test (Phase 1) | Mouse | - | - | Effective | - | [8] |
| Formalin Test (Phase 2) | Mouse | - | - | Effective | - | [8] |
Table 3: Rewarding Effects of Codeine in Rodent Addiction Models
| Model | Species | Strain | Route of Administration | Effective Doses (mg/kg) | Key Findings | Reference |
| Conditioned Place Preference | Mouse | C57BL/6J | IP | 10 (for Morphine) | Morphine induces significant place preference. | [4][14] |
| Self-Administration | Rat | - | IV | - | Opioids like heroin show robust self-administration. | [10] |
Table 4: Respiratory Effects of Opioids in Rats
| Compound | Dose (mg/kg) | Route of Administration | Change in PaO2 (mmHg) | Change in PaCO2 (mmHg) | Reference |
| Morphine | 20 | SC | ↓ to 47 ± 4 | ↑ to 89 ± 5 | [11] |
| Morphine | 10 | IV | Significant decrease | Significant increase |
Visualizations
Signaling Pathways
Caption: Codeine metabolism and subsequent mu-opioid receptor signaling cascade.
Experimental Workflows
Caption: General experimental workflow for preclinical assessment of analgesia.
Caption: Experimental workflow for the Conditioned Place Preference paradigm.
References
- 1. brieflands.com [brieflands.com]
- 2. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Intrathecal injection of codeine, buprenorphine, tilidine, tramadol and nefopam depresses the tail-flick response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Within-session determination of dose-response curves for heroin self-administration in rats: Comparison with between-session determination and effects of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of morphine and respiratory depression on sulfobromophthalein disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AID 1137221 - Analgesic activity in mouse by Eddy hot-plate method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protocol for the Dissolution of Codeine Phosphate Hydrate for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of codeine phosphate (B84403) hydrate (B1144303) solutions for use in experimental settings. The information is intended to guide researchers in accurately preparing solutions for in vitro and in vivo studies.
Product Information
Chemical Name: Codeine Phosphate Hydrate Molecular Formula: C₁₈H₂₁NO₃ · H₃PO₄ · ½H₂O Molecular Weight: 406.37 g/mol Appearance: Fine, white, needle-shaped crystals or white crystalline powder.[1]
Solubility and Stability
This compound exhibits varying solubility in different solvents. It is crucial to select an appropriate solvent based on the experimental design. The stability of the resulting solution is influenced by factors such as pH, light exposure, and storage temperature.
Data Summary: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble[2][3] | [2][3] |
| Hot Water | Very soluble | |
| Ethanol | Slightly soluble[2] | [2] |
| Boiling Alcohol | More soluble than in cold alcohol | |
| DMF | 20 mg/mL | [4] |
| DMSO | 10 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Aqueous solutions of codeine phosphate are most stable at a pH of 3.5.[5] The compound is also sensitive to light and should be stored accordingly.[6] A 3 mg/mL solution of codeine phosphate in an oral syrup vehicle was found to be stable for at least 98 days at 22-25°C when protected from light.[7]
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in Water
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water. This stock solution can be further diluted to working concentrations in appropriate physiological buffers or cell culture media.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: To ensure sterility for cell culture or in vivo use, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution in amber or light-protected tubes at 2-8°C for short-term use. For long-term storage, it is recommended to prepare aliquots and store them at -20°C. The solid form of this compound is stable for at least 5 years when stored at -20°C.[4]
Preparation of Working Solutions in Physiological Buffer (e.g., PBS)
Materials:
-
10 mg/mL this compound stock solution
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
Procedure:
-
Calculation: Determine the required concentration and volume of the working solution. For example, to prepare 1 mL of a 100 µg/mL working solution, you will need 10 µL of the 10 mg/mL stock solution.
-
Dilution: In a sterile tube, add the required volume of sterile PBS (e.g., 990 µL).
-
Addition of Stock: Add the calculated volume of the this compound stock solution (e.g., 10 µL) to the PBS.
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Use: The working solution is now ready for experimental use. It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and stability.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of Codeine
Caption: Codeine's mechanism of action via metabolic activation.
Disclaimer: Codeine phosphate is a controlled substance. All acquisition, handling, storage, and disposal must be in accordance with local, state, and federal regulations. This protocol is intended for research purposes only and should be performed by qualified personnel in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN113155990A - Extraction solvent and extraction method of main drug components in codeine phosphate sustained-release tablets - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Codeine Phosphate in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of codeine phosphate (B84403) in the study of neurological disorders. This document outlines the mechanism of action, presents key quantitative data from preclinical and clinical studies, and offers detailed protocols for experimental application.
Introduction
Codeine phosphate, a phenanthrene (B1679779) alkaloid and opioid agonist, serves as a valuable tool in neurological research, primarily due to its well-characterized effects on the central nervous system (CNS).[1] While clinically used for its analgesic, antitussive, and antidiarrheal properties, its utility in a research context extends to modeling opioid effects, investigating pain pathways, and exploring the neurobiological basis of opioid-related side effects.[2] Understanding its mechanism of action is crucial for interpreting experimental outcomes and for the development of novel therapeutics for neurological disorders.
Mechanism of Action
Codeine phosphate exerts its primary effects after being metabolized into morphine in the liver, a conversion catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] Morphine is a potent agonist of the mu (μ)-opioid receptor, which is a G-protein coupled receptor (GPCR) widely distributed in the brain and spinal cord.[1][3]
The binding of morphine to μ-opioid receptors initiates a signaling cascade that leads to:
-
Inhibition of Neurotransmitter Release: It decreases the release of nociceptive neurotransmitters such as Substance P, GABA, dopamine (B1211576), acetylcholine, and noradrenaline.[1]
-
Neuronal Hyperpolarization: The activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the blockage of N-type voltage-gated calcium channels result in hyperpolarization, which reduces neuronal excitability.[1]
-
Modulation of Pain Perception: By dampening the transmission of pain signals in the CNS, it effectively reduces the perception of pain.[2]
-
Antitussive Effects: It acts on the cough center in the medulla oblongata to suppress the cough reflex.[1][2]
Genetic polymorphisms in the CYP2D6 enzyme can lead to significant inter-individual variability in the analgesic and adverse effects of codeine.[3]
Signaling Pathway of Codeine Phosphate
Caption: Metabolic activation and neuronal signaling pathway of codeine phosphate.
Applications in Neurological Disorder Research
Codeine phosphate is utilized in various research models to investigate:
-
Neuropathic Pain: Although its clinical efficacy is debated, it is used in preclinical models to study the opioid system's role in chronic pain states.[4][5][6]
-
Motor Function: Studies in animal models have explored the impact of prolonged codeine administration on motor coordination and have suggested potential links to myelin degeneration and neuroinflammation.[7][8] A case report has also suggested potential efficacy against motor symptoms in Parkinson's disease, possibly through modulation of dopamine concentrations in the striatum.[9]
-
Neuroinflammation and Neurodegeneration: Research in Wistar rats has shown that prolonged codeine use can induce inflammatory reactions in the prefrontal cortex and cerebellum, as indicated by increased glial fibrillary acidic protein (GFAP) expression.[8][10][11]
-
Brain Metabolism and Function: Studies in healthy human volunteers using functional magnetic resonance imaging (fMRI) and magnetic resonance spectroscopy (MRS) have demonstrated that even a single low dose of codeine can alter brain metabolism and function.[12][13][14]
Quantitative Data from Preclinical and Clinical Studies
Table 1: Dosages of Codeine Phosphate in Animal Models
| Animal Model | Dosing Regimen | Route of Administration | Neurological Focus | Reference |
| Wistar Rats | 2 mL/kg and 4 mL/kg of codeine syrup | Oral | Myelin Degeneration, Motor Dysfunction | [7] |
| Wistar Rats | 2 mL/kg and 4 mL/kg of codeine syrup | Oral | Neuroinflammation (GFAP expression) | [8][10][11] |
| F344/N Rats | 1562, 3125, 6250, 12500, or 25000 ppm in diet | Oral (in feed) | Toxicity | [15] |
| B6C3F1 Mice | 1562, 3125, and 6500 ppm in diet | Oral (in feed) | Toxicity | [15] |
Table 2: Parameters from a Human Study on Brain Metabolism
| Parameter | Value | Neurological Focus | Reference |
| Dosage | 1.0 mg/kg | Brain Metabolism and Function | [12][13][14] |
| Imaging Techniques | Resting-state fMRI, 1H-MRS | Alterations in brain function and metabolite content | [12][13][14] |
| Key Findings | - Increased choline (B1196258) content in frontal lobes- Decreased inositol (B14025) content in the left frontal lobe- Altered amplitude of low-frequency fluctuation (ALFF) in various brain regions | Effects of a single low dose of codeine on the brain | [12][13][14] |
Experimental Protocols
The following protocols are generalized methodologies based on published research. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Oral Administration of Codeine Phosphate in Rodent Models
This protocol outlines the procedure for daily oral administration of codeine phosphate to rats for studying its long-term effects on the CNS.
Materials:
-
Codeine phosphate solution or syrup
-
Oropharyngeal tubes (gavage needles)
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Dose Calculation: Weigh each animal daily to accurately calculate the required dose volume based on its body weight.
-
Preparation of Dosing Solution: If using a syrup, ensure it is at room temperature. If preparing a solution from powder, dissolve the required amount of codeine phosphate in sterile water or saline.
-
Administration:
-
Gently restrain the rat.
-
Carefully insert the oropharyngeal tube into the esophagus. Ensure the tube does not enter the trachea.
-
Slowly administer the calculated volume of the codeine solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule: For chronic studies, this procedure is typically repeated daily for a specified period (e.g., 21 days).[7][8][10][11]
Protocol 2: Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)
This protocol is for the detection of GFAP in brain tissue sections, a marker for astrogliosis and neuroinflammation.
Materials:
-
Formalin-fixed, paraffin-embedded, or frozen brain sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-GFAP
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate kit
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring them to room temperature.
-
Antigen Retrieval (if necessary): For paraffin (B1166041) sections, perform heat-induced epitope retrieval (e.g., using citrate (B86180) buffer, pH 6.0).
-
Blocking: Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-GFAP antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
ABC Reagent Incubation: Incubate sections with the ABC reagent for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Visualization: Develop the signal by incubating sections with the DAB substrate until the desired stain intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate the sections, and mount with a permanent mounting medium.
-
Analysis: Examine the stained sections under a light microscope to assess GFAP immunoreactivity.
Experimental Workflow for Preclinical Neurological Studies
Caption: General experimental workflow for preclinical studies of codeine phosphate.
Conclusion
Codeine phosphate remains a relevant compound for neurological research, offering insights into opioid receptor signaling, pain mechanisms, and the potential neurotoxic effects of chronic opioid use. The provided data and protocols serve as a foundation for designing and executing robust preclinical and clinical studies. Careful consideration of species, dose, and duration of administration is critical for obtaining translatable and meaningful results.
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Opioids for neuropathic pain [ouci.dntb.gov.ua]
- 5. Opioids for neuropathic pain | Cochrane [cochrane.org]
- 6. painconcern.org.uk [painconcern.org.uk]
- 7. Prolonged Codeine Administration Causes Degeneration of Myelinated Axons and Motor Dysfunction in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Codeine as a Potential Drug Against Motor Symptoms in Parkinson’s Disease: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Alterations in brain metabolism and function following administration of low-dose codeine phosphate: 1H-magnetic resonance spectroscopy and resting-state functional magnetic resonance imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Factors affecting codeine phosphate solution stability (pH, light, temperature)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with codeine phosphate (B84403) solutions. The information focuses on the critical factors of pH, light, and temperature that affect the stability of these solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of a codeine phosphate solution?
A1: The main factors influencing the stability of a codeine phosphate solution are pH, exposure to light, and temperature. The degradation of codeine phosphate in an aqueous solution typically follows first-order kinetics.[1][2][3]
Q2: What is the optimal pH for maintaining the stability of a codeine phosphate solution?
A2: Codeine phosphate solutions are relatively stable in acidic conditions. A pH of 3.5 has been noted to provide good stability.[1][2][3] In one study, a compounded syrup with an initial pH of 4.2 maintained over 93% of its initial concentration for at least 98 days when stored at room temperature and protected from light.[4]
Q3: How does light exposure affect the stability of codeine phosphate solutions?
A3: Exposure to light, particularly UV light, can lead to the degradation of codeine phosphate. In acidic solutions exposed to light, codeine can undergo auto-oxidation.[2] Therefore, it is crucial to protect codeine phosphate solutions from light.[2][4]
Q4: What is the impact of temperature on the stability of codeine phosphate solutions?
A4: Elevated temperatures accelerate the degradation of codeine phosphate.[1][3] The relationship between temperature and the degradation rate can be described by the Arrhenius equation. For instance, studies on the similar salt, codeine sulfate (B86663), have determined the activation energies for its degradation, highlighting the temperature dependence.
Q5: What are the typical degradation products of codeine phosphate?
A5: The degradation products of codeine can vary depending on the conditions. Under neutral pH, oxidation can lead to the formation of norcodeine and codeinone. At a basic pH, norcodeine is the primary oxidation product.[2] In acidic solutions exposed to light, epimeric forms of 10-hydroxycodeine have been tentatively identified.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the codeine phosphate solution. | Incorrect pH: The pH of the solution may be outside the optimal stability range (ideally acidic). | Verify the pH of your solution and adjust to a range of 3.5-4.5 if your formulation allows. |
| Exposure to light: The solution may have been exposed to ambient or UV light. | Store the solution in amber or light-resistant containers and minimize exposure to light during experiments. | |
| Elevated temperature: The solution may have been stored at a higher than recommended temperature. | Store the solution at controlled room temperature (22-25°C) or as determined by your stability studies. Avoid exposure to heat sources. | |
| Formation of unknown peaks in HPLC analysis. | Degradation: The new peaks are likely degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Interaction with excipients: An excipient in your formulation may be reacting with the codeine phosphate. | Review the compatibility of all excipients with codeine phosphate. Consider simplifying the formulation if necessary. | |
| Inconsistent stability results between batches. | Variability in starting material: There may be differences in the purity or crystalline form of the codeine phosphate raw material. | Ensure consistent quality of the starting material. Perform characterization of the raw material for each batch. |
| Inconsistent preparation process: Variations in the preparation of the solution (e.g., pH adjustment, exposure to light/heat) can affect stability. | Standardize the solution preparation protocol, ensuring consistent control over critical parameters. |
Data Presentation
Table 1: pH-Dependent Degradation of Codeine Sulfate at 80°C (as a proxy for Codeine Phosphate)
| pH | Rate Constant (k_obs) (s⁻¹) |
| 1 | 4.3 x 10⁻⁸ |
| 2 | 3.1 x 10⁻⁸ |
| 3 | 2.7 x 10⁻⁸ |
| 4 | 2.7 x 10⁻⁸ |
| 5 | 2.8 x 10⁻⁸ |
| 6 | 3.2 x 10⁻⁸ |
| 7 | 7.8 x 10⁻⁸ |
| 8 | 5.4 x 10⁻⁷ |
| 9 | 5.1 x 10⁻⁶ |
| 10 | 5.1 x 10⁻⁵ |
Note: Data is for codeine sulfate and is used to illustrate the pH-dependent stability profile. The degradation of codeine sulfate is described by the equation: k_obs = k_H+ [H⁺] + k₀ + k_OH⁻ [OH⁻].[5]
Table 2: Photodegradation of Codeine Phosphate under UV Irradiation
| Initial Concentration (mg L⁻¹) | Observed Rate Constant (k_obs) (min⁻¹) |
| 100 | 0.543 |
| 200 | 0.332 |
| 300 | 0.241 |
| 400 | 0.189 |
Conditions: UV irradiation in the presence of ZnO catalyst at natural pH (7). The degradation follows a pseudo-first-order kinetics model.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Codeine Phosphate
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of codeine phosphate in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 1% o-phosphoric acid in water, acetonitrile, and methanol (B129727) in a ratio of 78:10:12 (v/v/v). The final pH of the mobile phase is adjusted to 3.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of codeine phosphate in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
3. Sample Preparation:
-
Dilute the codeine phosphate solution under investigation with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for codeine phosphate is approximately 3.47 minutes.
-
Quantify the amount of codeine phosphate in the samples by comparing the peak area with the calibration curve.
Protocol 2: Forced Degradation Study of Codeine Phosphate Solution
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Acid Hydrolysis:
-
Mix the codeine phosphate solution with 0.1 M hydrochloric acid.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze by the stability-indicating HPLC method.
2. Base Hydrolysis:
-
Mix the codeine phosphate solution with 0.1 M sodium hydroxide.
-
Heat the mixture at 60-80°C for a specified period.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Treat the codeine phosphate solution with a 3% solution of hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Analyze by HPLC.
4. Thermal Degradation:
-
Heat the codeine phosphate solution at an elevated temperature (e.g., 70-80°C) for a specified period.
-
Analyze by HPLC.
5. Photolytic Degradation:
-
Expose the codeine phosphate solution to UV light (e.g., 254 nm) for a specified duration.
-
Analyze by HPLC.
Visualizations
Caption: Factors influencing codeine phosphate solution stability.
Caption: Workflow for a forced degradation study.
References
- 1. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Codeine Phosphate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of oxidation of codeine phosphate (B84403) in aqueous solutions.
Troubleshooting Guide
Problem 1: Rapid degradation of codeine phosphate solution observed even when stored in the dark.
-
Question: My aqueous solution of codeine phosphate is showing significant degradation, evidenced by discoloration and the appearance of unknown peaks in my HPLC analysis, even though I am storing it protected from light. What could be the cause?
-
Answer: Several factors beyond light exposure can contribute to the degradation of codeine phosphate in aqueous solutions. The primary factors to consider are the pH of the solution and the presence of oxidative species. The degradation of aqueous codeine phosphate solutions follows first-order kinetics.[1][2]
-
pH: Codeine phosphate solutions are most stable at a pH of approximately 3.5.[1][2] At neutral or basic pH, oxidation to products like norcodeine and codeinone (B1234495) is more likely to occur.[1]
-
Oxidation: While one study suggests atmospheric oxygen has no effect, the formation of oxidation products like codeine-N-oxide is well-documented, indicating that oxidative stress is a degradation pathway.[1][3]
Troubleshooting Steps:
-
Measure the pH of your solution. If it is not within the optimal range (around 3.5-4.2), adjust it using a suitable buffer.[4]
-
Deoxygenate your solvent. Before preparing the solution, consider sparging your water with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Incorporate an antioxidant. The use of antioxidants such as citric acid or thiourea (B124793) has been shown to reduce the rate of degradation.[1][5]
-
Problem 2: Appearance of multiple degradation peaks in HPLC analysis after storage.
-
Question: I am observing multiple peaks in my chromatogram that are not present in my initial analysis of the codeine phosphate solution. How can I identify these and prevent their formation?
-
Answer: The appearance of multiple peaks indicates the formation of various degradation products. The specific products formed are often dependent on the storage conditions (pH, light, and temperature). Common degradation products include:
-
Codeine-N-oxide: A primary oxidation product.[3]
-
Norcodeine and Codeinone: Formed at neutral pH.[1]
-
10-hydroxycodeine: Can form in acidic solutions exposed to light.[1]
Identification and Prevention:
-
LC-MS Analysis: To identify the unknown peaks, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis is recommended. This will provide the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.[3][6]
-
Forced Degradation Studies: Performing forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to systematically generate and identify potential degradation products.
-
Control Storage Conditions: To prevent the formation of these products, it is crucial to maintain the solution at an optimal pH (around 3.5), protect it from light, and consider the use of antioxidants.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of codeine phosphate?
A1: The optimal pH for the stability of codeine phosphate in aqueous solutions is approximately 3.5.[1][2] Solutions maintained at this pH show significantly reduced degradation. A study on an extemporaneously compounded syrup with a pH of 4.2 also demonstrated good stability.[4][7]
Q2: What are the most effective antioxidants for preventing the oxidation of codeine phosphate?
A2: Citric acid and thiourea have been identified as effective complexing agents and antioxidants capable of reducing the degradation rate of codeine phosphate in aqueous solutions.[1][5]
Q3: Does atmospheric oxygen contribute to the degradation of codeine phosphate solutions?
A3: There is some evidence suggesting that atmospheric oxygen does not have a significant effect on the degradation of codeine phosphate solutions when other conditions, such as pH, are optimized.[1][2] However, the formation of oxidative degradation products like codeine-N-oxide is a known degradation pathway, suggesting that minimizing oxygen exposure is a good precautionary measure.[3]
Q4: How does temperature affect the stability of codeine phosphate solutions?
A4: The degradation of codeine phosphate is temperature-dependent.[1][2] It is recommended to store solutions at controlled room temperature (22-25°C) or under refrigerated conditions to minimize degradation, unless otherwise specified for a particular formulation.[4]
Q5: Is it necessary to protect codeine phosphate solutions from light?
A5: Yes, it is crucial to protect aqueous solutions of codeine phosphate from light.[1][2] Exposure to light, especially in acidic conditions, can lead to autoxidation and the formation of degradation products such as 10-hydroxycodeine.[1] Storing solutions in amber-colored containers is a standard practice to mitigate photodegradation.[4]
Data Presentation
Table 1: Factors Influencing the Stability of Codeine Phosphate in Aqueous Solutions
| Factor | Optimal Condition | Effect of Deviation from Optimum | Key Degradation Products |
| pH | ~3.5 | Increased degradation at neutral and basic pH | Norcodeine, Codeinone |
| Light | Protection from light (e.g., amber vials) | Autoxidation, especially in acidic solutions | 10-hydroxycodeine |
| Temperature | Controlled room temperature or refrigerated | Increased degradation rate at higher temperatures | General increase in all degradation products |
| Oxygen | Deoxygenated solvent (precautionary) | Formation of oxidative degradation products | Codeine-N-oxide |
| Additives | Presence of antioxidants | Reduced rate of degradation | - |
Table 2: Recommended Stabilizers for Codeine Phosphate Aqueous Solutions
| Stabilizer | Type | Comments |
| Citric Acid | Antioxidant, Complexing Agent | Shown to reduce the rate of degradation.[1][5] |
| Thiourea | Antioxidant | Shown to reduce the rate of degradation.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Codeine Phosphate Aqueous Solution
-
Solvent Preparation:
-
Take a suitable volume of high-purity water (e.g., Water for Injection or HPLC-grade water).
-
Sparge the water with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers:
-
If using an antioxidant, dissolve the desired amount of citric acid or thiourea in the deoxygenated water. The optimal concentration may need to be determined empirically, but a starting point could be in the range of 0.05-0.1% w/v.
-
-
pH Adjustment:
-
Measure the pH of the solution.
-
Adjust the pH to the target range of 3.5-4.2 using a suitable acidic or basic solution (e.g., a dilute solution of phosphoric acid or sodium hydroxide).
-
-
Dissolution of Codeine Phosphate:
-
Accurately weigh the required amount of codeine phosphate powder.
-
Dissolve the codeine phosphate in the prepared stabilized and pH-adjusted solvent.
-
-
Storage:
-
Filter the final solution through a suitable sterile filter (e.g., 0.22 µm) if required.
-
Store the solution in a sterile, light-protected container (e.g., amber glass vial) at a controlled temperature (e.g., 2-8°C or 22-25°C).
-
Protocol 2: HPLC Method for the Analysis of Codeine Phosphate and its Degradation Products
This is a general method and may require optimization for specific applications.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) and acetonitrile.[3]
-
A gradient elution may be necessary to separate all degradation products from the parent compound.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 245 nm.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[3]
-
Procedure:
-
Prepare a standard solution of codeine phosphate of known concentration.
-
Prepare the sample for analysis by diluting it to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the codeine phosphate peak based on the retention time and peak area of the standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Primary oxidation pathways of codeine phosphate.
Caption: Workflow for preparing and analyzing stabilized codeine phosphate solutions.
Caption: Troubleshooting decision tree for codeine phosphate solution degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and characterization of degradation/interaction products of codeine phosphate in ibuprofen arginate/codeine phosphate combination formulation by HPLC coupled with MS analysis [jcps.bjmu.edu.cn]
- 4. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions]. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting codeine phosphate hydrate solubility issues
Welcome to the technical support center for codeine phosphate (B84403) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of codeine phosphate hydrate, particularly focusing on solubility issues.
Issue 1: this compound is not dissolving in water at the expected concentration.
Possible Causes and Solutions:
-
Incorrect Solvent Temperature: The solubility of codeine phosphate is temperature-dependent.
-
Troubleshooting Step: Increase the temperature of the water. Codeine phosphate is very soluble in hot water and freely soluble in water at room temperature.[1]
-
-
pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of codeine phosphate. A 1 in 10 solution of Codeine Phosphate in water typically has a pH between 3.0 and 5.0.[2]
-
Troubleshooting Step: Measure the pH of your solution. Adjusting the pH may be necessary depending on your experimental goals, but be aware that this will affect the ionization state of the molecule.
-
-
Supersaturation: It is possible to create a supersaturated solution that is not stable and may result in precipitation.
-
Troubleshooting Step: Ensure you are not exceeding the known solubility limits at a given temperature. If crystals form after cooling, the solution was likely supersaturated at the higher temperature.
-
-
Hydrate Form: Codeine phosphate can exist in different hydration states, such as hemihydrate and sesquihydrate, which can have different dissolution rates.[3][4]
-
Troubleshooting Step: Confirm the hydrate form of your starting material from the supplier's specifications. Different hydrates may require slightly different conditions to fully dissolve.
-
Issue 2: Precipitate forms when cooling a solution of this compound.
Possible Causes and Solutions:
-
Recrystallization: This is an expected phenomenon if the solution was saturated or supersaturated at a higher temperature. As the temperature decreases, the solubility decreases, leading to crystallization.
-
Troubleshooting Step: If you need the compound to remain in solution at a lower temperature, you may need to use a lower starting concentration or consider a different solvent system.
-
-
Impurity Precipitation: The precipitate may not be codeine phosphate but an impurity that is less soluble at lower temperatures.
-
Troubleshooting Step: Analyze the precipitate using appropriate analytical techniques (e.g., HPLC, spectroscopy) to confirm its identity.
-
Issue 3: Inconsistent solubility results between experiments.
Possible Causes and Solutions:
-
Variation in Experimental Conditions: Small differences in temperature, pH, or the source of the water can lead to variability.
-
Troubleshooting Step: Standardize all experimental parameters. Use a calibrated thermometer and pH meter. Always use the same grade of purified water.
-
-
Material Source and Lot Variation: Different batches or suppliers of this compound may have slight differences in purity or crystal form.
-
Troubleshooting Step: Note the lot number of your material. If you suspect batch-to-batch variability, it may be necessary to characterize each new lot before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Codeine phosphate is described as being freely soluble in water.[2][3][5] It is very soluble in hot water.[1] Its solubility in other solvents varies: it is slightly soluble in methanol (B129727) and ethanol (B145695) and practically insoluble in diethyl ether.[2]
Q2: How does temperature affect the solubility of this compound?
The solubility of codeine phosphate is directly related to the increase in temperature.[6] It is more soluble in boiling alcohol than in alcohol at room temperature.[1]
Q3: What is the effect of pH on the solubility of this compound?
The pH of a 10% w/v solution of codeine phosphate in water is between 3.0 and 5.0.[2] As an acidic salt of a weak base, its solubility is pH-dependent. In acidic solutions, it will be more soluble due to the protonation of the phosphate group.
Q4: Are there different forms of codeine phosphate, and do they have different solubilities?
Yes, codeine phosphate can exist as different hydrates, such as the hemihydrate and sesquihydrate.[3][4] These forms can interconvert based on external factors like moisture and temperature.[4] While both are soluble in water, their dissolution rates and precise solubilities might differ slightly.
Q5: Can I use co-solvents to increase the solubility of codeine phosphate?
Yes, co-solvents can be used to increase the solubility of codeine phosphate. For instance, in a mixture of polyethylene (B3416737) glycol 400 and ethanol, increasing the proportion of polyethylene glycol 400 exponentially increases the solubility of codeine phosphate.[6]
Data Presentation
Table 1: Solubility of Codeine Phosphate in Various Solvents
| Solvent | Solubility Description | Reference |
| Water | Freely Soluble | [2][3][5] |
| Hot Water | Very Soluble | [1] |
| Acetic Acid (100) | Freely Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Ethanol (95%) | Slightly Soluble | [2] |
| Diethyl Ether | Practically Insoluble | [2] |
| Chloroform | Slightly Soluble | [7] |
Table 2: Physicochemical Properties of Codeine Phosphate Hemihydrate
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₃·H₃PO₄·1/2H₂O | [1][3] |
| Molecular Weight | 406.37 g/mol | [1] |
| Appearance | White or almost white, crystalline powder or small colorless crystals | [2][3] |
| pH (1 in 10 solution) | 3.0 - 5.0 | [2] |
| Melting Point | 155 – 159 °C | [3] |
Experimental Protocols
Key Experiment: Shake-Flask Method for Solubility Determination
This method is commonly used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol mixtures) in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Place the containers in a constant temperature shaker bath. Agitate the solutions for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.[6]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.[6]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.[6]
-
Quantification: Determine the concentration of codeine phosphate in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][8]
-
Calculation: Back-calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of codeine phosphate under the tested conditions.
Visualizations
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors that influence the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. CODEINE PHOSPHATE USP HEMIHYDRATE - PCCA [pccarx.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. paranddarou.co [paranddarou.co]
- 4. researchgate.net [researchgate.net]
- 5. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Nuances of Codeine Phosphate Analysis: A Technical Support Hub
For researchers, scientists, and drug development professionals working with codeine phosphate (B84403), ensuring the accuracy and reliability of High-Performance Liquid Chromatography (HPLC) methods for impurity profiling is paramount. This technical support center provides a comprehensive resource, including troubleshooting guidance and frequently asked questions, to address common challenges encountered during these critical analyses.
Frequently Asked Questions (FAQs)
What are the common impurities of codeine phosphate?
Impurities in codeine phosphate can originate from the manufacturing process or as degradation products. Common process-related impurities include morphine, thebaine, and oripavine. Degradation impurities can include codeinone, codeine N-oxide, and hydrocodone, which may form under conditions of oxidation, hydrolysis, or photolysis.[1][2][3]
What is a suitable starting HPLC method for codeine phosphate impurity profiling?
A common starting point is a reversed-phase HPLC method using a C18 column. A typical mobile phase consists of a phosphate buffer (pH 2.5-3.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution mode.[4][5] Detection is often performed using a UV detector at a wavelength of approximately 214 nm or 245 nm.[5][6][7]
How can I perform a forced degradation study for codeine phosphate?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[8] The drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photolytic stress (e.g., exposure to UV light).[4][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of codeine phosphate and its impurities.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of codeine or impurities.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of codeine.- Use a high-purity, end-capped column.- Reduce the sample concentration or injection volume.[10][11] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Inadequate column equilibration.- Pump malfunction or leaks.[10] | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Increase the column equilibration time between injections.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[12] |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp aging.- Air bubbles in the system. | - Use HPLC-grade solvents and freshly prepared mobile phase.- Flush the column with a strong solvent.- Replace the detector lamp if necessary.- Degas the mobile phase and purge the system to remove air bubbles.[10][13] |
| Co-elution of Impurities | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or buffer concentration).- Adjust the gradient profile (if using gradient elution).- Try a column with a different selectivity (e.g., a phenyl or cyano column).[14] |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the sample or mobile phase. | - Implement a robust needle wash program.- Inject a blank solvent run to identify the source of contamination.- Ensure high purity of all solvents and reagents.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the optimization of an HPLC method for codeine phosphate impurity profiling.
Standard HPLC Method for Impurity Profiling
This protocol outlines a typical reversed-phase HPLC method for the separation of codeine phosphate and its related impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of codeine phosphate reference standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Prepare the sample solution by dissolving the codeine phosphate drug substance or product in the mobile phase to a final concentration of approximately 1.0 mg/mL.
Forced Degradation Study Protocol
This protocol describes the conditions for conducting forced degradation studies to assess the stability-indicating properties of the HPLC method.
-
Acid Hydrolysis: Dissolve the codeine phosphate sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the codeine phosphate sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the codeine phosphate sample in 3% hydrogen peroxide and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid codeine phosphate sample to 105°C for 24 hours. Dissolve the sample in the mobile phase before injection.
-
Photolytic Degradation: Expose the codeine phosphate sample (in solid and solution form) to UV light (254 nm) for 24 hours.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of HPLC methods for codeine phosphate impurity profiling.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
Caption: Forced Degradation Pathways for Codeine Phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and determination of impurities in paracetamol, codeine and pitophenone in the presence of fenpiverinium in combined suppository dosage form. | Sigma-Aldrich [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Codeine Phosphate Hemihydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of codeine phosphate (B84403) hemihydrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of codeine?
A1: Codeine is most commonly synthesized from morphine, which is a major alkaloid found in the opium poppy (Papaver somniferum)[1][2]. The process involves the methylation of the phenolic hydroxyl group of morphine[3]. For the final salt form, phosphoric acid is used to produce codeine phosphate[4].
Q2: Why is the hemihydrate form of codeine phosphate particularly important?
A2: Codeine phosphate can exist in several crystalline forms, including a sesquihydrate, a hemihydrate, and two anhydrous forms[4][5]. The hemihydrate and sesquihydrate are the most stable forms at room temperature and are therefore the ones used in pharmaceutical formulations[4][5]. Controlling the crystallization process to obtain the desired single crystal form, such as the hemihydrate, is crucial for ensuring product stability, bioavailability, and quality[4].
Q3: What analytical methods are recommended for purity assessment of codeine phosphate hemihydrate?
A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are robust methods for determining the purity of codeine and separating it from its impurities[6][7]. Other methods include UV/visible spectrophotometry and colorimetric assays for rapid detection[1][8][9].
Troubleshooting Guide
Issue 1: Low Yield of Codeine During Methylation of Morphine
-
Question: My codeine yield is consistently below 90% during the methylation of morphine. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. A significant issue is the formation of quaternary ammonium (B1175870) compounds as byproducts, which are unstable and can lead to morphine loss[3]. The reaction conditions, such as temperature, pressure, and the choice of base, are critical. Historically, heating morphine in an ethanol (B145695) solution with a methylating agent and sodium ethoxide in an autoclave at 120-130°C was a common method, but this could result in a 10% loss of morphine[3].
Solutions:
-
Optimize the Base and Solvent: An improved process uses an alkali metal carbonate, such as potassium carbonate, in a hydrocarbon solvent like toluene (B28343) or xylene. This method can achieve yields of up to 99% under milder conditions (45-120°C)[6].
-
Control Reaction Time: The duration of the reaction, typically between 2 to 5 hours, should be optimized to ensure complete methylation without promoting side reactions[6].
-
Purity of Starting Material: While some methods can tolerate morphine purities as low as 30-95%, starting with a higher purity morphine can reduce the formation of side products[6].
-
Issue 2: Difficulty in Crystallizing the Hemihydrate Form
-
Question: I am obtaining a mixture of crystalline forms (sesquihydrate, anhydrous) instead of the pure codeine phosphate hemihydrate. How can I control the crystallization to get the desired form?
-
Answer: The choice of solvent and the control of process parameters like temperature and pH are critical for obtaining the correct hydrate (B1144303) form[4][5]. Using an ethanol-water solution as the solvent system is effective in controlling the crystallization process[4].
Solutions:
-
Solvent System: An ethanol-water solution with an ethanol volume percentage of 78-82% is recommended. Using 75% ethanol may lead to rapid crystallization that makes stirring difficult, while 85% ethanol can cause premature crystallization upon the addition of phosphoric acid[4].
-
Temperature Control: After dissolving the codeine, the temperature should be raised to 63-67°C. During the dropwise addition of phosphoric acid, the system temperature should be maintained between 66-70°C. The cooling and crystal growth phase should ideally occur at 60-65°C[4]. Higher temperatures can result in poorer crystallization and lower yields[4].
-
pH Adjustment: The pH of the solution should be carefully controlled to be between 4.6 and 5.0 during the addition of phosphoric acid to facilitate proper crystal growth[4].
-
Addition of Absolute Ethanol: After the initial crystal growth, a dropwise addition of absolute ethanol followed by continuous cooling to below 10°C is a key step to ensure the formation of the hemihydrate form[4].
-
Issue 3: Product Purity is Below 99%
-
Question: My final product of codeine phosphate hemihydrate has a purity of less than 99%. What are the likely impurities and how can I remove them?
-
Answer: Impurities can include unreacted morphine, byproducts from the methylation reaction, and other related alkaloids like thebaine and codeinone[7]. A robust purification process is necessary.
Solutions:
-
Steam Distillation: After the methylation reaction, acidifying the residue and performing a steam distillation can effectively remove byproducts such as dimethylaniline[6].
-
pH-Controlled Extraction and Precipitation: A multi-step purification process can be employed. This involves extracting the crude codeine into an acidic aqueous solution at a pH of 5.4-7.0, followed by extraction of the aqueous layer with a chlorinated organic solvent. The codeine base is then precipitated by adjusting the pH to 8-9. This purified base is then dissolved in ethanol for the final crystallization as codeine phosphate[10].
-
Recrystallization: The final step of dissolving the purified codeine base in an ethanol-water solution and carefully controlling the crystallization conditions as described in Issue 2 is crucial for achieving high purity[4].
-
Quantitative Data Summary
Table 1: Optimized Parameters for Codeine Synthesis from Morphine
| Parameter | Value | Reference |
| Starting Material | Morphine (89.0% purity) | [6] |
| Methylating Agent | Trimethylphenylammonium chloride | [6] |
| Base | Potassium Carbonate | [6] |
| Solvent | Toluene or Xylene | [6] |
| Temperature | 45-120°C | [6] |
| Reaction Time | 2-5 hours | [6] |
| Yield | 99% | [6] |
| Purity (by HPLC) | 99% | [6] |
Table 2: Optimized Parameters for Codeine Phosphate Hemihydrate Crystallization
| Parameter | Value | Reference |
| Solvent | 78-82% (v/v) Ethanol-water solution | [4] |
| Codeine to Solvent Ratio | 1:2.5-4.0 ( kg/L ) | [4] |
| Dissolution Temperature | 63-67°C | [4] |
| Phosphoric Acid to Codeine Ratio | 0.3-0.5 (mass ratio) | [4] |
| Salting-out Temperature | 66-70°C | [4] |
| Solution pH for Crystallization | 4.6-5.0 | [4] |
| Crystal Growth Temperature | 60-65°C | [4] |
| Crystal Growth Time | 50-70 minutes | [4] |
| Final Cooling Temperature | ≤ 10°C | [4] |
| Final Purity | > 99% | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Codeine from Morphine
-
Combine 320 parts (1 mole) of morphine (89.0% purity), 552 parts (4 moles) of potassium carbonate, and 188 parts (1.1 moles) of trimethylphenylammonium chloride in 4000 parts of toluene[6].
-
Heat the mixture with stirring at a temperature between 45°C and 120°C for 2 to 5 hours[6].
-
After the reaction is complete, filter the mixture and distill off the toluene[6].
-
Acidify the residue to a pH of 5 to 5.5[6].
-
Perform a steam distillation to remove dimethylaniline[6].
-
Basify the remaining solution to precipitate the codeine product[6].
-
Collect the precipitated codeine. The expected yield is approximately 296 parts (99%) with a purity of 99% by HPLC[6].
Protocol 2: Crystallization of Codeine Phosphate Hemihydrate
-
Dissolve codeine base in an ethanol-water solution (78-82% ethanol v/v) at a ratio of 1 kg codeine to 2.5-4.0 L of the solution[4].
-
Heat the solution to 63-67°C to ensure complete dissolution[4].
-
Slowly add a 40-45% (v/v) phosphoric acid solution dropwise while maintaining the system temperature at 66-70°C, until the pH of the solution reaches 4.6-5.0[4].
-
Cool the solution to 60-65°C and allow the crystals to grow for 50-70 minutes[4].
-
After the crystal growth period, add absolute ethanol dropwise over 110-130 minutes[4].
-
Continuously cool the mixture to a temperature of 10°C or lower and maintain this temperature for at least 120 minutes[4].
-
Perform solid-liquid separation (e.g., filtration) to collect the crystals[4].
-
Dry the collected crystals to obtain codeine phosphate hemihydrate with a purity of over 99%[4].
Visualizations
Caption: Experimental workflow for the synthesis of codeine phosphate hemihydrate.
Caption: Logical relationship in codeine phosphate hemihydrate synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]
- 4. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0268710A1 - Improved process for the preparation of codeine from morphine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. CS277517B6 - A method of purifying codeine prepared by morphine methylation - Google Patents [patents.google.com]
Technical Support Center: Quantifying Codeine Phosphate in Biological Matrices
Welcome to the technical support center for the quantitative analysis of codeine phosphate (B84403) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying codeine in biological samples?
A1: The primary challenges include:
-
Metabolic Interferences: Codeine is extensively metabolized in the body, primarily to codeine-6-glucuronide, norcodeine, and morphine.[1][2][3] These metabolites, particularly morphine, can interfere with the accurate quantification of the parent drug, especially if they are not chromatographically separated.
-
Matrix Effects: Biological matrices such as blood, urine, and hair are complex and can contain endogenous substances that suppress or enhance the ionization of codeine during analysis by mass spectrometry, leading to inaccurate results.[4][5][6]
-
Analyte Stability: Codeine concentrations can decrease over time in biological samples, especially during storage.[7][8][9][10][11] Factors like storage temperature, pH, and the presence of preservatives can affect its stability.[8][9][10]
-
Low Concentrations: In some applications, such as monitoring low-dose therapeutic use or in specific matrices like hair, the concentration of codeine can be very low, requiring highly sensitive analytical methods.[12][13]
-
Extraction Efficiency: Recovering codeine efficiently and reproducibly from complex matrices can be challenging. The choice of extraction technique (e.g., LLE, SPE) and its optimization are critical.[14][15][16]
Q2: Which analytical technique is most suitable for codeine quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently considered the method of choice for the quantification of codeine in biological matrices.[14][17] It offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations and the ability to distinguish codeine from its metabolites and other interfering substances.[4][5][17] Gas chromatography-mass spectrometry (GC-MS) is also a widely used and reliable technique, though it often requires a derivatization step to make the analytes volatile.[18][19][20][21][22]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, you can:
-
Use an appropriate sample preparation technique: Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than liquid-liquid extraction (LLE).[14][15]
-
Employ matrix-matched calibrators and controls: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for matrix effects.[4][5]
-
Utilize a stable isotope-labeled internal standard (SIL-IS): A deuterated internal standard (e.g., codeine-d6) that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery and instrument response.[23]
-
Optimize chromatographic conditions: Ensuring good chromatographic separation of codeine from endogenous matrix components can reduce ion suppression.
Q4: What are the best practices for storing biological samples for codeine analysis?
A4: To ensure the stability of codeine in biological samples, it is recommended to:
-
Store samples at low temperatures, preferably at -20°C or lower, for long-term storage.[7][8][10][11]
-
For blood samples, use tubes containing a preservative such as sodium fluoride (B91410) (NaF).[8][10][11] Glass tubes may offer better stability than plastic tubes.[8][10][11]
-
Minimize freeze-thaw cycles as they can lead to degradation of the analyte.[8][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure codeine (a basic compound with a pKa of 8.2) is in a consistent ionic state.[14] 2. Use a guard column and/or flush the analytical column with a strong solvent. 3. Use a column specifically designed for basic compounds or add a competing base to the mobile phase. |
| Low Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH during extraction. | 1. Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, ensure proper conditioning, loading, washing, and elution steps.[15][16] 2. Keep samples on ice during processing and minimize exposure to high temperatures. 3. Adjust the sample pH to be basic (around 9-10) to ensure codeine is in its non-ionized form for efficient extraction into an organic solvent.[19][24] |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability. | 1. Automate the sample preparation process if possible. Ensure consistent vortexing/mixing times and volumes. 2. Use a stable isotope-labeled internal standard and matrix-matched calibrators.[4][5][23] 3. Perform instrument maintenance and calibration as per the manufacturer's recommendations. |
| Interference Peaks | 1. Co-elution of metabolites (e.g., morphine). 2. Presence of other drugs or endogenous compounds. | 1. Optimize the chromatographic gradient to achieve better separation of codeine from its metabolites.[2] 2. Use a more selective sample preparation method (e.g., specific SPE sorbent). 3. Utilize a more specific mass transition (MRM) in your LC-MS/MS method. |
| False Positive Results | 1. Cross-reactivity in immunoassays. 2. Contamination of samples or labware. 3. In-source fragmentation in the mass spectrometer. | 1. Confirm all positive immunoassay results with a more specific method like LC-MS/MS or GC-MS. 2. Use disposable labware where possible and ensure a clean working environment. 3. Optimize MS source conditions to minimize fragmentation. The presence of glucuronide metabolites can sometimes lead to interferences.[12][25] |
Quantitative Data Summary
Table 1: Performance of Different Analytical Methods for Codeine Quantification
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Blood | 2 ng/mL | 10 ng/mL | 50-68 | [19][20] |
| GC-MS | Urine | - | 25 ng/mL | - | [21] |
| LC-MS/MS | Plasma | - | 0.2 ng/mL | - | [26] |
| LC-MS/MS | Oral Fluid | - | 1.5 ng/mL | - | [4][5][27] |
| LC-MS/MS | Hair | - | 2-10 ng/g | - | [28] |
| HPLC-Fluorescence | Plasma | 5 ng/mL | 10 ng/mL | 91 | [29] |
| Capillary Electrophoresis | Hair | 100 pg/mg | - | - | [13] |
| Spectrophotometry (after CPE) | Blood | 4.6 ng/mL | - | - | [30][31] |
Table 2: Stability of Codeine in Whole Blood under Different Storage Conditions
| Storage Temperature | Duration | Change in Concentration (%) | Reference |
| -20°C | 4-9 years | -5.3 (living persons), -11 (post-mortem) | [7] |
| 4°C | 1 month | -12 to -22 | [10][11] |
| -20°C | 3 months | -7 to -19 | [10][11] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Codeine from Plasma (for LC-MS/MS)
This protocol is adapted from a method for the simultaneous quantification of codeine and morphine in human plasma.[26]
-
Sample Preparation: To 0.5 mL of human plasma in a centrifuge tube, add the internal standard solution.
-
Alkalinization: Add an appropriate volume of a basic buffer (e.g., pH 9 sodium bicarbonate) to adjust the pH.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) for Codeine from Urine (for LC-MS/MS)
This protocol is a general procedure based on commonly used SPE methods for opiates.[17][32]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer (e.g., 0.1 M sodium acetate (B1210297), pH 4) to hydrolyze any glucuronide conjugates if necessary (enzymatic hydrolysis).
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of 0.1 M sodium acetate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N hydrochloric acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of methanol containing 5% ammonium (B1175870) hydroxide.
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
3. GC-MS Analysis of Codeine in Blood (with Derivatization)
This protocol is based on a method for the simultaneous analysis of seven opiates in blood.[19][20]
-
Protein Precipitation: To 1 mL of blood, add an internal standard and 2 mL of acetonitrile. Vortex and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant, evaporate the acetonitrile, and perform an LLE at pH 9 with a chloroform/trifluoroethanol (10:1) mixture.
-
Back Extraction (Clean-up): Evaporate the organic layer, reconstitute in dilute hydrochloric acid, wash with hexane (B92381) and chloroform, and then re-extract the analytes into chloroform/trifluoroethanol at pH 9.
-
Derivatization: Evaporate the final organic extract to dryness. Add pyridine (B92270) containing methoxyamine HCl and let it react for 15 minutes at room temperature. Then, add propionic anhydride (B1165640) and heat at 56°C for 15 minutes.
-
Post-Derivatization Clean-up: Evaporate the excess derivatizing reagents and perform a final liquid-liquid extraction.
-
Analysis: Evaporate the final extract, reconstitute in ethyl acetate, and inject into the GC-MS.
Visualizations
Caption: Metabolic pathway of codeine.
Caption: General analytical workflow for codeine quantification.
Caption: Troubleshooting decision tree for low analyte response.
References
- 1. ClinPGx [clinpgx.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of Morphine, Codeine, and 6-Acetylmorphine in Blood at Different Sampling and Storage Conditions - Biospecimen Research Database [brd.nci.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and quantification of codeine-6-glucuronide, hydromorphone-3-glucuronide, oxymorphone-3-glucuronide, morphine 3-glucuronide and morphine-6-glucuronide in human hair from opioid users by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hair analysis for methamphetamine, ketamine, morphine and codeine by cation-selective exhaustive injection and sweeping micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. agilent.com [agilent.com]
- 18. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Determination of codeine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Determination of codeine in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sid.ir [sid.ir]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Variability in Experimental Results with Codeine Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experimental results when working with codeine phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in experiments involving codeine phosphate?
The main sources of variability in codeine phosphate experiments stem from factors influencing its metabolism, the stability of the compound, and the experimental procedures themselves. Key factors include:
-
Genetic Factors: Polymorphisms in the Cytochrome P455 2D6 (CYP2D6) gene significantly alter the metabolism of codeine to its active metabolite, morphine.[1][2][3][4][5][6][7][8]
-
Drug Interactions: Co-administration of other drugs can inhibit or induce CYP2D6 activity, affecting codeine's efficacy and toxicity.[9][3][7][10]
-
Compound Stability: Codeine phosphate solutions can degrade depending on storage conditions such as pH, temperature, and light exposure.[11][12][13][14]
-
Animal Model and Species Differences: The metabolic pathways and responses to codeine can vary significantly between different animal species and even strains.[15][16][17]
-
Route of Administration and Formulation: The method of administration and the vehicle used can impact the absorption and bioavailability of codeine.[18][19]
-
Analytical Methods: The accuracy and precision of the analytical techniques used to measure codeine and its metabolites can introduce variability.[20][21]
Q2: How do genetic differences in the CYP2D6 enzyme affect experimental outcomes?
The CYP2D6 enzyme is responsible for the O-demethylation of codeine to morphine, which is the primary mediator of its analgesic effects.[1][9] Genetic variations in the CYP2D6 gene result in different metabolizer phenotypes, leading to significant inter-individual differences in response to codeine.
Table 1: CYP2D6 Metabolizer Phenotypes and Their Impact on Codeine Experiments
| Phenotype | Description | Expected Morphine Levels | Implications for Experimental Results |
| Poor Metabolizers (PM) | Carry two non-functional alleles of CYP2D6.[7] | Very low to absent. | Lack of analgesic effect, potential for therapeutic failure.[1][7] |
| Intermediate Metabolizers (IM) | Carry one reduced-function and one non-functional allele, or two reduced-function alleles.[3] | Lower than normal. | Reduced analgesic response.[3][8] |
| Extensive (Normal) Metabolizers (EM) | Carry two fully functional alleles.[4] | Normal. | Expected analgesic response. |
| Ultrarapid Metabolizers (UM) | Carry multiple copies of the functional CYP2D6 allele.[2][3] | Higher than normal. | Increased risk of toxicity and adverse effects due to rapid and extensive conversion to morphine.[2][3] |
Q3: What are the best practices for preparing and storing codeine phosphate solutions to ensure stability?
To maintain the stability of codeine phosphate solutions and ensure consistent results, the following practices are recommended:
-
pH: Aqueous solutions of codeine phosphate are most stable at a pH of approximately 3.5.[12][13]
-
Storage Temperature: Store solutions at a controlled room temperature of 22-25°C.[11][14] Crystalline codeine phosphate should be stored at -20°C for long-term stability.[22]
-
Light Protection: Protect solutions from light by using amber-colored containers.[11][12][13][14]
-
Vehicle: An extemporaneously compounded syrup using a vehicle like Ora-Sweet has been shown to be stable for at least 98 days.[11][14]
-
Antioxidants: While atmospheric oxygen has little effect, the use of antioxidants like citric acid may help reduce the rate of degradation.[12][13]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Observed lack of analgesic effect or lower than expected response.
-
Question: Could the experimental subjects be "poor metabolizers"?
-
Answer: Yes, if your animal model exhibits genetic polymorphism for the CYP2D6 equivalent, a significant portion of the population may not efficiently convert codeine to morphine, leading to a lack of efficacy.[1][7] Consider genotyping a subset of your animals or using a different analgesic that does not rely on CYP2D6 for activation.
-
-
Question: Was a CYP2D6 inhibitor co-administered?
Table 2: Common CYP2D6 Inhibitors
| Strong Inhibitors | Moderate Inhibitors | Weak Inhibitors |
| Bupropion | Amiodarone | Cimetidine |
| Fluoxetine | Duloxetine | Sertraline |
| Paroxetine | Terbinafine | |
| Quinidine |
-
Question: Was the codeine phosphate solution properly prepared and stored?
Issue 2: High incidence of adverse effects or toxicity at standard doses.
-
Question: Could the experimental subjects be "ultrarapid metabolizers"?
-
Question: Was a CYP2D6 inducer co-administered?
-
Answer: While less common than inhibition, induction of CYP2D6 could potentially increase the rate of morphine formation. Review the literature for inducing properties of any co-administered compounds.
-
-
Question: Was the dose calculated and administered correctly?
-
Answer: Double-check all dose calculations, solution concentrations, and the volume administered to rule out a simple dosing error.[23]
-
Experimental Protocols
Protocol: Pharmacokinetic Study of Codeine Phosphate in a Rodent Model
This protocol provides a general framework for conducting a pharmacokinetic study of codeine phosphate, with an emphasis on minimizing variability.
-
Animal Model Selection and Characterization:
-
Select a well-characterized rodent strain with known Cyp2d (the rodent equivalent of human CYP2D6) status, if possible.
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Ensure animals are of a consistent age and weight range.
-
-
Codeine Phosphate Solution Preparation:
-
Prepare a fresh solution of codeine phosphate on the day of the experiment.
-
Use a sterile, isotonic saline solution buffered to a pH of approximately 4.0.
-
Protect the solution from light at all times.
-
Determine the concentration of the final solution analytically to confirm accuracy.
-
-
Administration:
-
Choose a consistent route of administration (e.g., oral gavage, subcutaneous injection).
-
For oral administration, ensure a consistent fasting period prior to dosing.
-
Administer a precise volume based on individual animal body weight.[18] Use appropriate and calibrated equipment.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-administration).
-
Use a consistent blood collection technique and site to minimize stress-induced physiological changes.
-
Process blood samples immediately to obtain plasma and store at -80°C until analysis.
-
-
Analytical Method:
-
Utilize a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of codeine and morphine in plasma.[20]
-
The method should be validated for linearity, accuracy, precision, and sensitivity.
-
Include quality control samples at low, medium, and high concentrations in each analytical run.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both codeine and morphine using non-compartmental analysis.
-
Statistically analyze the data to identify any outliers and assess the overall variability.
-
If significant variability is observed, consider post-hoc analysis based on genotype if available.
-
References
- 1. Impact of environmental and genetic factors on codeine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CODEINE, ULTRARAPID METABOLISM OF - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 3. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. Pharmacogenetic insights into codeine analgesia: implications to pediatric codeine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacogenetics of codeine metabolism in an urban population of children and its implications for analgesic reliability. | Semantic Scholar [semanticscholar.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. CYP2D6 genotype and reduced codeine analgesic effect in real-world clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacogenetics of codeine hypoalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Analgesic Drugs in Animals--Why Animals are Different from People - WSAVA2007 - VIN [vin.com]
- 18. lar.fsu.edu [lar.fsu.edu]
- 19. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. caymanchem.com [caymanchem.com]
- 23. How and when to take codeine - NHS [nhs.uk]
Storage conditions to ensure codeine phosphate hydrate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of codeine phosphate (B84403) hydrate (B1144303) to ensure its stability and integrity throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that affect the stability of codeine phosphate hydrate?
A1: The stability of this compound is primarily influenced by temperature, light, and pH, especially when in aqueous solutions.[1][2] In solid form, the hydration state (sesquihydrate vs. hemihydrate) and humidity can also play a role.[3][4]
Q2: What is the optimal pH for storing aqueous solutions of codeine phosphate?
A2: Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5.[1][2][5]
Q3: How should I protect this compound from light?
A3: Codeine phosphate is sensitive to light and should be stored in the dark or in amber-colored containers to prevent photodegradation.[6][7][8] Pharmaceutical preparations should always be protected from light.[2]
Q4: Does atmospheric oxygen affect the stability of codeine phosphate solutions?
A4: No, atmospheric oxygen does not appear to have an effect on the stability of aqueous codeine phosphate solutions.[1][2]
Q5: Are there any excipients that can enhance the stability of codeine phosphate in solution?
A5: Studies have shown that citric acid and thiourea (B124793) may reduce the rate of degradation in aqueous solutions.[1][5]
Q6: What are the different hydrate forms of codeine phosphate and are they stable at room temperature?
A6: Codeine phosphate can exist as a sesquihydrate (1.5 water molecules) and a hemihydrate (0.5 water molecules), both of which are stable at room temperature.[3][4] An unstable monohydrate form can occur as an intermediate during thermal dehydration of the sesquihydrate.[3]
Troubleshooting Guide
Issue: I'm observing unexpected degradation of my codeine phosphate solution during my experiment.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of your solution. Aqueous solutions are most stable at pH 3.5.[1][2] Adjust the pH if necessary using appropriate buffers. |
| Light Exposure | Ensure your solution is protected from light by using amber vials or by working in a dark environment.[6][7][8] |
| Elevated Temperature | Maintain a controlled room temperature (22-25°C) or as specified by your protocol.[6] Avoid exposing the solution to high temperatures. |
| Incompatible Excipients | Review the composition of your formulation. While some agents like citric acid can help, others may promote degradation. |
Issue: I need to prepare a stable extemporaneously compounded codeine phosphate syrup.
A compounded syrup of codeine phosphate (3 mg/mL) in an Ora-Sweet syrup vehicle was found to be stable for at least 98 days when stored at 22-25°C and protected from light.[6][9] The pH of this stable formulation was 4.2 and remained unchanged throughout the study.[6]
Data on Storage Conditions and Stability
The following table summarizes the stability of codeine phosphate under different conditions based on a study of an extemporaneously compounded syrup.
| Parameter | Storage Conditions | Duration | Results |
| Concentration | 3 mg/mL in Ora-Sweet syrup vehicle | 98 days | Retained >93% of the initial concentration.[6] |
| Temperature | 22-25°C | 98 days | Stable.[6] |
| Light Exposure | Stored in the dark in amber containers | 98 days | Stable.[6] |
| pH | Initial pH 4.2 | 98 days | pH remained unchanged.[6] |
| Physical Appearance | N/A | 98 days | No changes in color, clarity, or odor; no visible solids or microbial growth.[6] |
Experimental Protocols
Protocol 1: Stability Testing of an Extemporaneously Compounded Codeine Phosphate Syrup
This protocol is based on a study that evaluated the stability of a 3 mg/mL codeine phosphate syrup.
1. Materials:
- Codeine Phosphate, USP
- Sterile Water for Irrigation, USP
- Ora-Sweet syrup vehicle
- Amber polyethylene (B3416737) terephthalate (B1205515) (PET) bottles
- Amber polyethylene oral syringes
2. Syrup Preparation:
- Prepare a 3 mg/mL solution of codeine phosphate using Sterile Water for Irrigation and the Ora-Sweet syrup vehicle.[6]
- Store the prepared syrup in amber PET bottles and/or amber oral syringes.[6]
3. Storage Conditions:
4. Sampling and Analysis:
- Analyze samples at predetermined time points (e.g., immediately, and at 7, 14, 28, 42, 56, 70, and 98 days).[6]
- Use a stability-indicating high-performance liquid chromatographic (HPLC) method to measure the concentration of codeine phosphate.[6]
- At each time point, visually inspect the samples for any changes in color, clarity, or odor, and for any visible solid formation or microbial growth.[6]
- Measure the pH of the syrup at each interval.[6]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[10][11]
1. Stress Conditions:
- Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
- Base Hydrolysis: Expose the drug substance to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature. A new degradation product was identified under alkaline hydrolysis.[12]
- Oxidation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂). Codeine has been found to be unstable under oxidative stress, forming stereoisomers of codeine N-oxide.[12]
- Thermal Degradation: Expose the solid drug substance to dry heat.
- Photodegradation: Expose the drug substance to a combination of UV and visible light.
2. Analysis:
- Develop and validate a stability-indicating analytical method, such as UHPLC or HPLC, to separate the drug substance from its degradation products.[12][13][14]
- Characterize the degradation products using techniques like mass spectrometry (MS).[12]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of codeine phosphate under various stress conditions.
References
- 1. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions]. | Semantic Scholar [semanticscholar.org]
- 6. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and characterization of degradation/interaction products of codeine phosphate in ibuprofen arginate/codeine phosphate combination formulation by HPLC coupled with MS analysis [jcps.bjmu.edu.cn]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Codeine Phosphate in Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with codeine phosphate (B84403) formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for codeine phosphate in pharmaceutical formulations?
A1: Codeine phosphate is susceptible to degradation through several pathways, with oxidation and hydrolysis being the most common.[1] It is also sensitive to light.[2] Oxidative degradation can lead to the formation of codeine-N-oxide, norcodeine, and codeinone.[1][3] Hydrolysis, particularly under alkaline conditions, can result in the formation of other degradation products.[1]
Q2: Which environmental factors have the most significant impact on codeine phosphate stability?
A2: The stability of codeine phosphate is primarily influenced by pH, temperature, and light.[4] Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5.[4][5] Exposure to light can cause photosensitivity and degradation.[2] Elevated temperatures accelerate the degradation process.
Q3: Are there any known stabilizing agents for codeine phosphate formulations?
A3: Yes, certain antioxidants and chelating agents can help reduce the rate of degradation. Citric acid and thiourea (B124793) have been shown to be capable of reducing the degradation rate in aqueous solutions.[4][5] The selection of an appropriate stabilizing agent is crucial and depends on the specific formulation and potential interactions with other excipients.
Q4: Can excipients in a formulation adversely affect the stability of codeine phosphate?
A4: Absolutely. Excipients can interact with codeine phosphate, leading to degradation. For instance, reactive impurities often found in common excipients, such as aldehydes in flavoring agents or peroxides in polymers, can react with the codeine phosphate molecule.[6] It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation development.
Troubleshooting Guides
Issue 1: Discoloration or Precipitation in Liquid Formulations
Symptoms:
-
The liquid formulation develops a yellow or brownish tint over time.
-
Visible particulate matter or crystals appear in the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Oxidative Degradation | Oxidative degradation is a common cause of discoloration. Incorporate a suitable antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) into the formulation. Ensure manufacturing processes minimize exposure to atmospheric oxygen. |
| pH Shift | A change in the pH of the formulation can lead to the precipitation of codeine or its degradation products. Verify the initial pH of the formulation and monitor it during stability studies. Employ a robust buffering system (e.g., citrate (B86180) or phosphate buffer) to maintain the optimal pH, which is around 3.5 for aqueous solutions.[4][5] |
| Photosensitivity | Codeine phosphate is known to be sensitive to light.[2] Store the formulation in light-resistant containers, such as amber-colored bottles.[7] Conduct photostability studies as per ICH Q1B guidelines to assess the impact of light. |
| Microbial Contamination | Inadequate preservation can lead to microbial growth, causing turbidity and changes in the formulation's appearance. Include an effective preservative system, such as sodium benzoate (B1203000) or parabens, and perform preservative efficacy testing. |
| Incompatibility with Container/Closure System | Leachables from the packaging material can interact with the formulation. Conduct compatibility studies with the intended container and closure system to ensure no adverse interactions occur. |
Issue 2: Loss of Potency in Solid Dosage Forms
Symptoms:
-
Assay results from stability studies show a significant decrease in the concentration of codeine phosphate over time.
-
An increase in known or unknown degradation products is observed in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incompatible Excipients | Certain excipients can directly interact with codeine phosphate. For example, reducing sugars like lactose (B1674315) can potentially participate in Maillard reactions with amine-containing drugs, although this is less common for tertiary amines like codeine. However, impurities in excipients are a more significant concern.[6] Screen multiple lots of critical excipients for reactive impurities. Consider using alternative excipients with lower impurity profiles. |
| Moisture-Mediated Degradation | The presence of moisture can accelerate both hydrolytic and oxidative degradation pathways. Control the moisture content of the formulation by using appropriate drying techniques during manufacturing. Select excipients with low hygroscopicity. Store the final product in packaging with adequate protection against moisture ingress. |
| Oxidation | Atmospheric oxygen can permeate solid dosage forms and cause oxidative degradation. Consider incorporating an antioxidant into the formulation. The manufacturing process should also be evaluated for steps that might introduce excess oxygen. |
| Manufacturing Stress | High temperatures during drying or compression can lead to the degradation of codeine phosphate. Optimize manufacturing process parameters, such as drying temperature and time, and compression force, to minimize their impact on drug stability. |
Quantitative Data on Codeine Phosphate Stability
The following table summarizes the stability of codeine phosphate in an extemporaneously compounded oral syrup.
Table 1: Stability of Codeine Phosphate (3 mg/mL) in Ora-Sweet Syrup Vehicle [7]
| Time (Days) | Storage Condition | % Initial Concentration Remaining |
| 0 | 22-25°C, Protected from Light | 100% |
| 7 | 22-25°C, Protected from Light | >93% |
| 14 | 22-25°C, Protected from Light | >93% |
| 28 | 22-25°C, Protected from Light | >93% |
| 42 | 22-25°C, Protected from Light | >93% |
| 56 | 22-25°C, Protected from Light | >93% |
| 70 | 22-25°C, Protected from Light | >93% |
| 98 | 22-25°C, Protected from Light | >93% |
The study concluded that the compounded syrup was stable for at least 98 days under the specified conditions.[7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Codeine Phosphate and its Degradation Products
This protocol is a general guideline for developing a stability-indicating HPLC method. Method parameters will need to be optimized for specific formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.04 M Ammonium acetate (B1210297) buffer (pH adjusted to 6.0 with acetic acid) : Acetonitrile (92:8, v/v).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A linear gradient should be optimized to achieve separation of codeine phosphate from all potential degradation products.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Drug Substance: Dissolve an accurately weighed amount of codeine phosphate in the mobile phase to obtain a known concentration.
-
Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract an amount of powder equivalent to a single dose with a suitable solvent (e.g., mobile phase), sonicate to ensure complete dissolution of the drug, and filter through a 0.45 µm filter before injection.
-
Drug Product (e.g., Oral Solution): Dilute an accurate volume of the oral solution with the mobile phase to a suitable concentration.
4. Forced Degradation Studies (as per ICH Q1A(R2) guidelines):
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug substance or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
5. Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak and from each other.
Visualizations
References
- 1. Separation and characterization of degradation/interaction products of codeine phosphate in ibuprofen arginate/codeine phosphate combination formulation by HPLC coupled with MS analysis [jcps.bjmu.edu.cn]
- 2. CODEINE PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions]. | Semantic Scholar [semanticscholar.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Codeine Phosphate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantitative determination of Codeine Phosphate (B84403) Hydrate in pharmaceutical formulations. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. This document aims to assist in the selection of appropriate analytical methodologies by presenting a comparative overview of their performance characteristics based on experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the validation parameters for HPLC and UV-Vis spectrophotometric methods for the analysis of Codeine Phosphate. The data presented is a collation from various studies and pharmacopeial standards to provide a broad comparative perspective.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Codeine Phosphate Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titrimetry |
| Linearity Range | 6-60 µg/mL, 0.1-1 mg/mL[1] | 0.005-10 µg/mL | Not Applicable |
| Accuracy (% Recovery) | 99.33-100.3% | 98.90 – 100.20 %[2] | 93.0-107.0% of labeled amount[3] |
| Precision (RSD%) | < 2% | < 3% | Not Specified |
| Limit of Detection (LOD) | 0.078 µg/mL[4] | 0.001 µg/mL | Not Applicable |
| Limit of Quantification (LOQ) | 0.239 µg/mL[4] | Not Specified | Not Applicable |
| Specificity | High (separates from impurities and other APIs)[5] | Lower (prone to interference from other UV-absorbing compounds)[6] | Moderate (subject to interference from other acidic or basic substances) |
| Typical Wavelength | 210 nm[7], 245 nm[5], 254 nm[1] | ~284 nm[8] | Not Applicable |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of codeine phosphate in multicomponent dosage forms due to its high specificity and sensitivity.[9]
Methodology Example (for simultaneous estimation with another API):
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of a buffer solution (e.g., 10mM Ammonium (B1175870) acetate, pH 3.8) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 55:45 v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.[10]
-
Standard Preparation: A stock solution of Codeine Phosphate reference standard is prepared in the mobile phase and serially diluted to create calibration standards within the linear range.
-
Sample Preparation: A known quantity of the powdered tablet or liquid dosage form is dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system.
-
Validation Parameters: The method is validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[5]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of codeine phosphate, particularly in single-component formulations.[6] Codeine has a benzene (B151609) ring that absorbs UV light, allowing for its quantification.[6][11]
Methodology Example:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.[8]
-
Wavelength of Maximum Absorbance (λmax): Approximately 284 nm.[8]
-
Standard Preparation: A stock solution of Codeine Phosphate reference standard is prepared in the solvent and diluted to various concentrations to establish a calibration curve.
-
Sample Preparation: A sample of the pharmaceutical formulation is accurately weighed, dissolved in the solvent, and diluted to fall within the concentration range of the calibration curve. The solution may require filtration.[8]
-
Measurement: The absorbance of the sample solution is measured at 284 nm, and the concentration is determined from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, and precision.
Titrimetry
Titrimetry is a classic analytical method that can be used for the assay of codeine phosphate as described in the United States Pharmacopeia (USP).[3]
Methodology Example (based on USP):
-
Principle: An acid-base titration. The codeine alkaloid is extracted from the phosphate salt and then titrated with a standardized acid.
-
Sample Preparation:
-
An accurately measured portion of the filtrate from a dissolved tablet sample, equivalent to at least 75 mg of codeine phosphate, is transferred to a separator.
-
The solution is made alkaline with 6 N ammonium hydroxide.
-
The alkaloid is extracted with successive portions of chloroform (B151607).
-
The combined chloroform extracts are evaporated to near dryness.
-
-
Titration:
-
The residue is dissolved in about 2 mL of methanol.
-
Methyl red indicator is added.
-
The solution is titrated with 0.02 N sulfuric acid to a faint pink endpoint.
-
About 40 mL of freshly boiled and cooled water is added, and the titration is completed.
-
-
Calculation: The amount of codeine phosphate is calculated from the volume of sulfuric acid consumed. Each mL of 0.02 N sulfuric acid is equivalent to 8.128 mg of C₁₈H₂₁NO₃·H₃PO₄·½H₂O.[3]
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
This guide provides a comparative framework for selecting an appropriate analytical method for codeine phosphate hydrate. The choice of method will depend on factors such as the complexity of the sample matrix, the required sensitivity and specificity, and the available instrumentation. For routine quality control of multi-ingredient formulations, HPLC is generally preferred, while UV-Vis spectrophotometry may be suitable for simpler assays. Titrimetry remains a valid, albeit less common, pharmacopeial method.
References
- 1. academicmed.org [academicmed.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. jetir.org [jetir.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Analytical Methods for Codeine Determination [mdpi.com]
A Comparative Analysis of Codeine Phosphate and Codeine Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of codeine phosphate (B84403) and codeine sulfate (B86663), two common salt forms of the opioid analgesic codeine. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate salt form for their studies by presenting a detailed analysis of their physicochemical properties, pharmacokinetic profiles, and the methodologies used for their evaluation.
Physicochemical and Pharmacokinetic Profiles
Codeine phosphate and codeine sulfate, while both delivering the same active moiety, exhibit differences in their salt forms that can influence their physical properties. However, in terms of biological absorption and activity, they are considered bioequivalent.
Data Presentation
The following tables summarize the key quantitative data for codeine phosphate and codeine sulfate.
Table 1: Physicochemical Properties
| Property | Codeine Phosphate | Codeine Sulfate |
| Molecular Formula | C₁₈H₂₁NO₃ · H₃PO₄ · ½H₂O | (C₁₈H₂₁NO₃)₂ · H₂SO₄ · 3H₂O |
| Molecular Weight | 406.37 g/mol | 750.85 g/mol |
| Appearance | White to yellowish-white crystals or crystalline powder. | Fine, white, crystalline powder.[1] |
| Solubility in Water | ≥ 100 mg/mL (freely soluble).[2] | 33 mg/mL (soluble).[3] |
Table 2: Comparative Pharmacokinetic Parameters
A pivotal study submitted to the FDA compared the bioavailability of a 30 mg codeine sulfate tablet to a combination tablet containing 30 mg of codeine phosphate (Tylenol® #3) under fasted conditions. The results demonstrated that the two salt forms are bioequivalent with respect to the systemic exposure of codeine.
| Parameter | Codeine Sulfate (30 mg tablet) | Codeine Phosphate (30 mg in Tylenol® #3) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 61.32 ± 16.03 | 61.73 ± 15.54 | 99.33 | 93.39 - 105.70 |
| AUC₀-t (ng·hr/mL) | 333.3 ± 72.8 | 337.8 ± 77.2 | 98.66 | 95.07 - 102.40 |
| AUC₀-inf (ng·hr/mL) | 358.3 ± 79.5 | 363.4 ± 85.5 | 98.59 | 94.91 - 102.42 |
Data presented as arithmetic mean ± standard deviation for Cmax and AUC. The statistical comparison is based on geometric means.
Mechanism of Action: Metabolic Activation of Codeine
Codeine itself is a prodrug with weak analgesic activity. Its therapeutic effect is primarily mediated by its active metabolite, morphine. The conversion of codeine to morphine is a critical step in its mechanism of action and is catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver. Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of morphine formation, influencing both the efficacy and the risk of adverse effects.
The following diagram illustrates the metabolic pathway of codeine.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different salt forms of a drug. Below are representative experimental protocols for a comparative dissolution study and a bioequivalence study for codeine phosphate and codeine sulfate.
Comparative Dissolution Testing
Objective: To compare the in vitro dissolution profiles of codeine phosphate and codeine sulfate tablets.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Dissolution Medium: 900 mL of deaerated water.
Temperature: 37 ± 0.5 °C.
Paddle Speed: 50 rpm.
Procedure:
-
Place one tablet of either codeine phosphate or codeine sulfate in each of the six dissolution vessels.
-
Begin the test and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of dissolved codeine in each sample using a validated HPLC-UV method.
-
Calculate the percentage of the labeled amount of codeine dissolved at each time point.
-
Compare the dissolution profiles of the two salt forms.
The following diagram outlines the workflow for this comparative dissolution study.
References
A Comparative Guide to the Bioequivalence of Codeine Phosphate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of codeine phosphate (B84403), a widely used opioid analgesic and antitussive. Understanding the pharmacokinetic profiles of various formulations is critical for drug development, generic substitution, and ensuring therapeutic equivalence. This document summarizes key bioequivalence studies, details experimental protocols, and visualizes relevant biological pathways and study designs.
Comparative Pharmacokinetic Data
The bioequivalence of different codeine phosphate formulations is primarily assessed by comparing their pharmacokinetic parameters. The following table summarizes data from a single-dose, randomized, crossover study comparing a sustained-release codeine formulation (SRC) with an immediate-release codeine phosphate formulation (IRC) in healthy adult volunteers.[1]
| Pharmacokinetic Parameter | Sustained-Release Codeine (SRC) | Immediate-Release Codeine Phosphate (IRC) |
| Cmax (ng/mL) | 217.8 | 138.8 |
| Tmax (hours) | 2.3 | 1.1 |
| AUC₀-inf (ng·h/mL) | 1202.3 | 1262.4 |
| t½ (hours) | 2.6 | 2.6 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure.
-
t½: Elimination half-life.
The data indicates that while the total drug exposure (AUC₀-inf) and elimination half-life are comparable between the two formulations, the sustained-release formulation exhibits a lower peak concentration (Cmax) and a delayed time to reach that peak (Tmax).[1] This is expected from a sustained-release profile, which aims to provide a longer duration of action and potentially reduce adverse effects associated with high peak concentrations.
Experimental Protocols
The evaluation of bioequivalence requires rigorous and well-defined experimental protocols. A typical bioequivalence study for codeine phosphate formulations involves a randomized, crossover study design.
Study Design
A randomized, two-period, two-sequence, crossover design is commonly employed.[1][2][3][4][5][6] In this design, healthy volunteers are randomly assigned to one of two sequences. For example, in comparing a test formulation (e.g., a new generic tablet) to a reference formulation (e.g., the innovator's oral solution), one group would receive the test formulation in the first period and the reference formulation in the second, while the other group receives the treatments in the reverse order. A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) separates the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[4][6]
Subject Population
Studies are typically conducted in a cohort of healthy adult volunteers. Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications to codeine administration. The number of subjects is determined by statistical power calculations to ensure that any clinically significant differences in bioavailability can be detected.
Drug Administration and Blood Sampling
On the morning of each study period, following an overnight fast, subjects receive a single oral dose of the assigned codeine phosphate formulation with a standardized volume of water. Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple samples over 24 to 48 hours post-dose to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of codeine in the collected plasma samples is determined using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[7][8][9][10]
Sample Preparation:
-
Protein Precipitation/Liquid-Liquid Extraction: Plasma samples are first treated to remove proteins and other interfering substances. This can be achieved through protein precipitation with a solvent like acetonitrile (B52724) or through liquid-liquid extraction.[8] For liquid-liquid extraction, the plasma is alkalinized, and codeine is extracted into an organic solvent.
-
Evaporation and Reconstitution: The organic solvent is then evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of the HPLC mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation.[7][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) is used as the mobile phase.[8] The pH of the mobile phase is optimized to ensure good peak shape and separation.
-
Detection: Codeine can be detected by UV absorbance at a specific wavelength or by fluorescence detection, which offers higher sensitivity and selectivity.[8][9]
-
Internal Standard: An internal standard (a compound with similar chemical properties to codeine) is added to the samples before preparation to correct for variations in extraction efficiency and injection volume.
Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow of a crossover bioequivalence study for codeine phosphate formulations.
Codeine Signaling Pathway
Codeine exerts its analgesic effects primarily through its metabolite, morphine, which is a potent agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[11][12][13] The binding of morphine to the MOR initiates a downstream signaling cascade that ultimately leads to the inhibition of pain transmission.
References
- 1. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
- 6. Lesson 15: Crossover Designs [online.stat.psu.edu]
- 7. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of codeine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. ndafp.org [ndafp.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Codeine Phosphate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of codeine phosphate (B84403) in pharmaceutical formulations. The objective is to offer a comparative analysis of methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research, quality control, and drug development needs. This document details the performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration, presenting their respective strengths and limitations.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the determination of codeine phosphate is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the quantitative performance data for HPLC, UV-Vis Spectrophotometry, and Potentiometric Titration based on validated methods reported in the literature.
Table 1: Performance Characteristics of HPLC Methods for Codeine Phosphate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1 - 800[1] | - | 6 - 60[2] |
| Limit of Detection (LOD) (µg/mL) | - | 0.02[3] | - |
| Limit of Quantitation (LOQ) (µg/mL) | - | - | - |
| Accuracy (% Recovery) | - | >80%[3] | 99.33 - 100.3%[2] |
| Precision (RSD %) | - | - | - |
| Retention Time (min) | < 8[1] | - | ~3.47[2][4] |
Table 2: Performance Characteristics of UV-Vis Spectrophotometry Methods for Codeine Phosphate Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.005 - 10[5] | - |
| Limit of Detection (LOD) (µg/mL) | 0.001[5] | 18 (as ng/mL)[6] |
| Limit of Quantitation (LOQ) (µg/mL) | - | - |
| Accuracy (% Recovery) | - | - |
| Precision (RSD %) | 2.85[5] | 2.15[7] |
| λmax (nm) | 277[5] | 284[7][8] |
Table 3: Performance Characteristics of Potentiometric Titration Methods for Codeine Phosphate Analysis
| Parameter | Method 1 |
| Linearity Range (mol/L) | 1.0x10⁻⁷ - 1.0x10⁻²[9] |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
| Accuracy (% Recovery) | - |
| Precision (RSD %) | - |
| Sensor Type | Modified screen-printed and carbon paste electrodes[9] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the cross-validation of different analytical techniques for a given analyte, such as codeine phosphate.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of codeine phosphate in pharmaceutical formulations.[1][10]
Method 1: HPLC for Paracetamol and Codeine Phosphate [1]
-
Mobile Phase: Acetonitrile and phosphoric acid (pH 2.8) in a 35:65 (v/v) ratio.
-
Column: Shim-pack clc-C8 (25 cm x 4.6 mm i.d., 5 µm).
-
Detection: UV at 212 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Analysis Time: Less than 8 minutes.
Method 2: HPLC for Ibuprofen (B1674241) and Codeine Phosphate [11]
-
Mobile Phase: A mixture of [A] 2.24 g of KH2PO4 & 5.4 g of Sodium Octane sulfonate in 1000 ml water containing 7 ml triethylamine (B128534) (adjusted to pH 7.2 with ortho-phosphoric acid) and [B] methanol (B129727) (70:30, A:B).
-
Column: Chromolith High Resolution RP-18 endcapped, 100 x 4.6 mm.
-
Detection: UV at 214 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Twenty tablets are weighed and crushed. An amount equivalent to one tablet is transferred to a 100 ml volumetric flask, dispersed in 70 ml of methanol, and sonicated for 20 minutes. The solution is then diluted to the mark with methanol. A 5 ml aliquot of this solution is further diluted to 50 ml with the mobile phase.[11]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of codeine phosphate, owing to the presence of a chromophore in its structure.[7][8]
Method 1: UV-Vis Spectrophotometry with Microextraction [5]
-
Wavelength (λmax): 277 nm.
-
Sample Preparation (Dispersive Liquid-Liquid Microextraction): 1 mL of Tetrahydrofuran (as a disperser) containing 30 µL of carbon tetrachloride (as an extraction solvent) is rapidly injected into the aqueous sample solution. The resulting cloudy solution is centrifuged for 5 minutes at 3000 rpm. The sedimented phase is collected for absorbance measurement.[5]
Method 2: Direct UV-Vis Spectrophotometry [7][8][12]
-
Procedure: Ground tablets are dissolved in 0.1 M NaOH, and the absorbance is measured at 284 nm.[8]
Potentiometric Titration
Potentiometric titration is an electrochemical method that can be employed for the determination of codeine phosphate.[9][13] This technique offers the advantage of automation and can be applied to colored or turbid solutions.[9][13]
General Procedure:
-
Sensors: Modified screen-printed or carbon paste electrodes can be used as endpoint indicators.[9]
-
Titrant: A suitable titrant is used to react with codeine phosphate.
-
Endpoint Detection: The endpoint of the titration is determined by a sharp change in the potential of the indicator electrode.
-
Application: This method has been successfully used for the determination of codeine phosphate in the presence of ibuprofen in pharmaceutical preparations and biological fluids.[9]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-Aldrich [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.metrohmusa.com [blog.metrohmusa.com]
A Comparative Guide to the Analgesic Efficacy of Codeine Phosphate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of codeine phosphate (B84403) and morphine, supported by experimental data from both preclinical and clinical studies. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two opioid analgesics.
Executive Summary
Morphine is a potent opioid analgesic, while codeine is considered a prodrug with weaker analgesic properties. The analgesic effect of codeine is largely dependent on its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6. This metabolic variability, due to genetic polymorphisms in CYP2D6, leads to significant interindividual differences in codeine's efficacy and safety. In contrast, morphine's analgesic effect is more direct and predictable. Preclinical and clinical data consistently demonstrate that morphine is a more potent and, in many cases, more effective analgesic than codeine.
Quantitative Data on Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic efficacy of codeine phosphate and morphine from preclinical and clinical studies.
Preclinical Data: ED50 Values in Rodent Models
The median effective dose (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.
| Pain Model | Animal Model | Route of Administration | Codeine Phosphate ED50 (mg/kg) | Morphine ED50 (mg/kg) | Reference |
| Acetic Acid Writhing Test | Mice | Intraperitoneal (i.p.) | 6.17 | 0.12 | [1] |
| Acetic Acid Writhing Test | Mice | Intrathecal (i.t.) | 1.84 | 0.016 | [1] |
| Tail-Flick Test | Mice | Intraperitoneal (i.p.) | 46.95 | 5.01 | [1] |
| Tail-Flick Test | Mice | Intrathecal (i.t.) | 29.99 | 0.09 | [1] |
| Orofacial Formalin Test (Phase I) | Mice | Intraperitoneal (i.p.) | 5.76 | 0.17 | [1] |
| Orofacial Formalin Test (Phase I) | Mice | Intrathecal (i.t.) | 2.33 | 0.21 | [1] |
| Orofacial Formalin Test (Phase II) | Mice | Intraperitoneal (i.p.) | 9.33 | 0.34 | [1] |
| Orofacial Formalin Test (Phase II) | Mice | Intrathecal (i.t.) | 1.40 | 0.19 | [1] |
| Tail-Flick Test | Rats | Subcutaneous (s.c.) | ~30 (minimal effect) | 6 | [2] |
| Hot Plate Test (55°C) | Rats | Subcutaneous (s.c.) | Not Available in a direct comparative study | 2.6 | [3] |
Clinical Data: Comparative Analgesic Efficacy in Humans
| Study Population | Intervention | Key Findings | Reference |
| Postoperative pain after intracranial surgery | Intramuscular Codeine Phosphate (60 mg) vs. Intramuscular Morphine Sulphate (10 mg) | Morphine was more effective than codeine beyond 60 minutes (p=0.01). Fewer doses of morphine were required (p=0.003).[4] | [4] |
| Moderate cancer pain | Weak opioids (including codeine) vs. Low-dose morphine | 88.2% of patients on low-dose morphine experienced a 20% reduction in pain, compared to 57.7% in the weak opioid group.[5] | [5] |
| Postoperative pain in infants after cleft palate repair | Intramuscular Codeine Phosphate vs. Intravenous Morphine | No clinically significant difference was observed in the analgesic effect between the two groups.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test
This test is used to assess visceral pain.
-
Animals: Male mice are typically used.
-
Procedure:
-
Mice are administered either codeine phosphate, morphine, or a vehicle control via the desired route (intraperitoneal or intrathecal).
-
After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing behavior (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The ED50 is calculated as the dose of the analgesic that produces a 50% reduction in the number of writhes compared to the vehicle control group.
Tail-Flick Test
This test measures the response to a thermal pain stimulus, primarily assessing spinal reflexes.
-
Animals: Mice or rats are used.
-
Apparatus: A tail-flick meter with a radiant heat source.
-
Procedure:
-
The animal's tail is placed over a radiant heat source.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time is set to prevent tissue damage.
-
A baseline latency is established before drug administration.
-
The analgesic (codeine phosphate or morphine) or vehicle is administered.
-
Tail-flick latencies are measured at various time points after drug administration.
-
-
Data Analysis: The ED50 is determined as the dose of the drug that produces a 50% increase in the tail-flick latency compared to the baseline.
Hot Plate Test
This test assesses the response to a constant thermal stimulus and involves supraspinal pathways.
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55°C).
-
Procedure:
-
The animal is placed on the heated surface of the hot plate.
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is enforced to prevent injury.
-
A baseline latency is measured before drug administration.
-
The analgesic or vehicle is administered.
-
The latency to the nociceptive response is measured at different time intervals post-administration.
-
-
Data Analysis: The ED50 is calculated as the dose that produces a 50% increase in the response latency from the baseline.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic and signaling pathways of codeine and morphine, as well as a typical experimental workflow for comparing their analgesic efficacy.
Metabolic and Signaling Pathway
Caption: Metabolic conversion of codeine to morphine and subsequent opioid receptor signaling.
Experimental Workflow for Analgesic Efficacy Comparison
Caption: Workflow for comparing analgesic efficacy of codeine and morphine in preclinical models.
Conclusion
The evidence presented in this guide unequivocally demonstrates that morphine is a significantly more potent analgesic than codeine phosphate. Codeine's efficacy is hampered by its reliance on metabolic activation to morphine, a process that is highly variable among individuals due to genetic factors. This variability makes the analgesic response to codeine unpredictable. In contrast, morphine provides potent, direct, and more consistent analgesia. For research and development purposes, these findings underscore the importance of considering the metabolic profile of prodrugs and the direct activity of parent compounds when evaluating and developing new analgesic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind comparison of codeine and morphine for postoperative analgesia following intracranial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connection.asco.org [connection.asco.org]
- 6. Comparison of codeine phosphate and morphine sulphate in infants undergoing cleft palate repair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Immediate-Release versus Sustained-Release Codeine Phosphate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Immediate-Release and Sustained-Release Codeine Phosphate (B84403) Formulations, Supported by Experimental Data.
This guide provides a comprehensive in vivo comparison of immediate-release (IR) and sustained-release (SR) formulations of codeine phosphate. The data and protocols presented are compiled from peer-reviewed studies to assist researchers and professionals in the fields of pharmacology and drug development in understanding the pharmacokinetic and pharmacodynamic profiles of these two formulations.
Data Presentation: Pharmacokinetic Profiles
The pharmacokinetic parameters of immediate-release and sustained-release codeine phosphate were evaluated in healthy adult volunteers. The following tables summarize the key findings for both single-dose and steady-state conditions, providing a clear comparison of the absorption, distribution, metabolism, and excretion characteristics of the two formulations.
Table 1: Single-Dose Pharmacokinetic Parameters [1]
| Parameter | Immediate-Release Codeine Phosphate | Sustained-Release Codeine Phosphate |
| Cmax (ng/mL) | 138.8 | 217.8 |
| Tmax (hours) | 1.1 | 2.3 |
| AUC₀₋inf (ng·h/mL) | 1262.4 | 1202.3 |
| t½ (hours) | 2.6 | 2.6 |
Table 2: Steady-State Pharmacokinetic Parameters [1]
| Parameter | Immediate-Release Codeine Phosphate | Sustained-Release Codeine Phosphate |
| Cmax (ng/mL) | 222.9 | 263.8 |
| Tmax (hours) | 1.1 | 3.2 |
| AUC₀₋₁₂h (ng·h/mL) | 1379.1 | 1576.4 |
| t½ (hours) | 2.3 | 2.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Experimental Protocols
The data presented in this guide are primarily derived from a double-blind, randomized, crossover study involving healthy adult volunteers.[1] The following is a detailed description of the methodologies employed in this key in vivo comparison.
Study Design
A randomized, double-blind, crossover study design was utilized to compare the single-dose and multiple-dose pharmacokinetics of immediate-release and sustained-release codeine phosphate formulations.[1] This design allows for within-subject comparison, minimizing inter-individual variability.
Subject Population
Healthy adult volunteers were recruited for the study. While specific inclusion and exclusion criteria for this particular study are not exhaustively detailed in the primary publication, typical criteria for such studies include:
-
Inclusion Criteria: Age between 18 and 55 years, good health as determined by medical history, physical examination, and clinical laboratory tests.
-
Exclusion Criteria: History of or current evidence of any significant medical condition, history of drug or alcohol abuse, use of any prescription or over-the-counter medications within a specified period before the study, and known allergy to codeine or other opioids.
Dosing Regimen
-
Sustained-Release Codeine (SRC): 150 mg administered orally every 12 hours for a total of 5 doses.[1]
-
Immediate-Release Codeine (IRC): 60 mg (administered as two 30 mg tablets) orally every 4 hours for the first three doses, followed by 30 mg every 4 hours for a total of 12 doses.[1]
Blood Sampling
Venous blood samples were collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profiles of codeine. While the exact sampling schedule is not specified in the primary source, a typical schedule for a pharmacokinetic study of this nature would involve sampling at baseline (pre-dose), and then at multiple time points post-dose, such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after administration for a single-dose study, with a similar schedule following the final dose in a multiple-dose study.
Analytical Method
Plasma concentrations of codeine were determined using a sensitive and specific high-performance liquid chromatography (HPLC) method.[1] This technique separates codeine from other plasma components, allowing for accurate quantification. The results were corrected for the administered dose and the codeine base equivalent to ensure accurate comparison between the two formulations.[1]
Mandatory Visualizations
Codeine Signaling Pathway
Codeine acts as a prodrug, with its analgesic effects primarily mediated through its metabolism to morphine. The following diagram illustrates the key steps in this pathway.
References
A Guide to Differentiating Codeine and Codeine Phosphate in Analysis
For researchers, scientists, and drug development professionals, understanding the nuances between codeine and its salt form, codeine phosphate (B84403), is critical for accurate analytical characterization, formulation development, and quality control. While both deliver the same active opioid moiety, their distinct physicochemical properties necessitate different analytical considerations. This guide provides a comprehensive comparison of these two substances, complete with experimental data and detailed methodologies for their differentiation.
Key Physicochemical and Analytical Differences
Codeine exists as a free base, while codeine phosphate is the phosphate salt of codeine. This fundamental difference in their chemical form gives rise to significant variations in their physical and analytical properties. The most notable distinction is their solubility; codeine phosphate is freely soluble in water, making it the preferred form for pharmaceutical formulations, whereas codeine base is only slightly soluble in water but freely soluble in ethanol.[1][2] These differences are summarized in the table below.
| Property | Codeine | Codeine Phosphate | Reference(s) |
| Chemical Formula | C18H21NO3 | C18H21NO3 · H3PO4 · 1/2H2O (hemihydrate) | [3] |
| Molecular Weight | 299.37 g/mol | 406.37 g/mol (hemihydrate) | [3] |
| Appearance | Colorless to white crystalline powder | Fine, white, needle-shaped crystals or white crystalline powder | [3] |
| Water Solubility | Slightly soluble | Freely soluble | [1][2] |
| Ethanol Solubility | Freely soluble | Slightly soluble | [1][2] |
| Melting Point | 157.5 °C | Decomposes at 220-235 °C | [3] |
Analytical Methodologies for Differentiation
Several analytical techniques can be employed to differentiate and quantify codeine and codeine phosphate. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying codeine and codeine phosphate. Due to the difference in polarity between the free base and its salt, they will exhibit different retention times on a reversed-phase column.
Experimental Protocol: Reversed-Phase HPLC for the Analysis of Codeine Phosphate
This protocol is a representative method for the analysis of codeine phosphate in pharmaceutical formulations. Due to its lower polarity, codeine base would elute later under these conditions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where codeine shows significant absorbance, such as 284 nm.[4]
-
Sample Preparation:
-
For pharmaceutical tablets, a representative number of tablets are weighed and finely powdered.
-
A portion of the powder equivalent to a known amount of codeine phosphate is accurately weighed.
-
The powder is dissolved in a suitable solvent, which could be the mobile phase or a diluent like water for codeine phosphate. The solution may require sonication to ensure complete dissolution.
-
The solution is then filtered through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.
-
-
Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations of codeine phosphate. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
| Parameter | Value | Reference(s) |
| Linearity | Typically in the µg/mL to mg/mL range, depending on the specific method and detector. | |
| Limit of Detection (LOD) | Can be in the ng/mL range with sensitive detectors. | |
| Limit of Quantification (LOQ) | Can be in the ng/mL to µg/mL range. | |
| Accuracy (% Recovery) | Typically expected to be within 98-102%. | |
| Precision (% RSD) | Generally less than 2% for replicate injections. |
Spectroscopic Methods
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be a valuable tool for distinguishing between codeine and codeine phosphate in their solid forms. The presence of the phosphate group in codeine phosphate will give rise to characteristic absorption bands that are absent in the spectrum of codeine base. Specifically, the P-O stretching vibrations in the phosphate group typically appear in the region of 1200-900 cm-1.
UV-Visible (UV-Vis) Spectrophotometry: Both codeine and codeine phosphate exhibit a UV maximum absorbance at approximately 284 nm, which is attributable to the chromophore in the codeine molecule.[4] While UV-Vis spectrophotometry is useful for the quantification of codeine, it cannot be used to differentiate between the base and the phosphate salt when they are in the same solution, as the chromophore remains unchanged.
Visualization of Key Processes
To aid in the understanding of the analytical workflow and the biological fate of codeine, the following diagrams have been generated.
Caption: General experimental workflow for the analysis of codeine/codeine phosphate.
Caption: Metabolic pathway of codeine to its active metabolite, morphine.
Conclusion
The primary distinction between codeine and codeine phosphate lies in the presence of the phosphate group, which significantly enhances water solubility. This property is the main reason for the preferential use of codeine phosphate in pharmaceutical preparations. For analytical purposes, HPLC is the most effective method for separating and quantifying both forms due to their polarity difference. While IR spectroscopy can differentiate them in the solid state, UV-Vis spectrophotometry is suitable for quantification but not for differentiation in solution. From a pharmacological perspective, it is crucial to recognize that regardless of the initial form administered, the in vivo metabolism and the resulting active compound, morphine, are the same. Therefore, the analytical differentiation is predominantly a concern for formulation, quality control, and stability studies.
References
A Comparative Guide to Inter-laboratory Quantification of Codeine Phosphate
This guide provides a detailed comparison of common analytical methodologies for the quantification of codeine phosphate (B84403), tailored for researchers, scientists, and drug development professionals. The objective is to present a clear overview of the performance of various techniques, supported by experimental data from multiple studies, to aid in the selection of the most appropriate method for specific analytical needs.
Overview of Analytical Techniques
The quantification of codeine phosphate in pharmaceutical formulations and biological matrices is routinely performed using a variety of analytical techniques.[1][2][3] The most prevalent of these are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, owing to their balance of accuracy, precision, and accessibility.[1][4] More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, particularly for complex matrices like plasma.[5]
Comparative Performance Data
The following tables summarize the performance characteristics of the most common analytical methods for codeine phosphate quantification. It is important to note that this data is collated from various studies and does not represent a direct head-to-head comparison under a single inter-laboratory study.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Performance Data | Reference(s) |
| Linearity Range | 6 - 60 µg/mL | [4][6] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 99.33 - 100.3% | [4][6] |
| Precision (% RSD) | < 2% | [4] |
| Limit of Detection (LOD) | Not Consistently Reported | |
| Limit of Quantification (LOQ) | Not Consistently Reported |
Table 2: UV-Visible Spectrophotometric Method Validation Data
| Validation Parameter | Performance Data | Reference(s) |
| Linearity Range | Varies with specific method | [7] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Accuracy (% Recovery) | 99.81% | [7] |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 18 µg/L (in water) | [8] |
| Limit of Quantification (LOQ) | Not Consistently Reported |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation Data (for Codeine in Human Plasma)
| Validation Parameter | Performance Data | Reference(s) |
| Linearity Range | 0.2 - 100 ng/mL | [5] |
| Correlation Coefficient (r²) | Not Reported | |
| Accuracy | Acceptable over standard curve range | [5] |
| Precision | Acceptable over standard curve range | [5] |
| Limit of Detection (LOD) | Not Reported | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of typical experimental protocols for the quantification of codeine phosphate.
3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of codeine in multi-component pharmaceutical formulations.[1][6]
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is commonly employed.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[6] The composition can be isocratic or a gradient.
-
Sample Preparation: For solid dosage forms, this involves grinding the tablets, dissolving the powder in a suitable solvent, followed by filtration to remove excipients.
-
Detection: The UV detector is typically set to a wavelength where codeine exhibits significant absorbance, such as 210 nm or 245 nm.[6]
-
Quantification: The concentration of codeine phosphate is determined by comparing the peak area of the sample to that of a standard of known concentration.
3.2 UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method suitable for the quantification of codeine phosphate, particularly in simpler formulations.[1][9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Solvent: A solvent in which codeine phosphate is soluble and that does not interfere with its absorbance spectrum is chosen. A mixture of water and acetonitrile (B52724) (9:1 v/v) has been reported.[9]
-
Sample Preparation: Similar to HPLC, the sample is dissolved in the chosen solvent and filtered.
-
Analysis: The absorbance of the sample solution is measured at the wavelength of maximum absorbance for codeine (around 284 nm in 0.1 M NaOH).[1]
-
Quantification: The concentration is calculated using a calibration curve prepared from standard solutions of codeine phosphate. For mixtures with other UV-active ingredients, derivative spectrophotometry or multivariate calibration methods may be necessary to resolve spectral overlap.[3]
3.3 Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique is highly sensitive and selective, making it ideal for quantifying low concentrations of codeine and its metabolites in biological fluids.[5]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analytes and remove matrix interferences.[5]
-
Chromatography: A C18 column is often used with an isocratic or gradient mobile phase to separate codeine from other compounds.[5]
-
Mass Spectrometry: The analysis is performed in the selected reaction monitoring (SRM) mode for high specificity and sensitivity.[5]
-
Quantification: An internal standard is used, and the analyte concentration is determined from a calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of codeine phosphate using HPLC and UV-Vis Spectrophotometry.
Caption: General experimental workflow for codeine phosphate quantification by HPLC.
Caption: General experimental workflow for codeine phosphate quantification by UV-Vis Spectrophotometry.
References
- 1. A Review of Analytical Methods for Codeine Determination [mdpi.com]
- 2. Analytical Methods for Codeine Determination | Encyclopedia MDPI [encyclopedia.pub]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
A Comparative Guide to Stability-Indicating Assay Methods for Codeine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for the quantitative determination of codeine phosphate (B84403) in pharmaceutical preparations. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, which are pivotal for ensuring the identity, purity, quality, and stability of drug products. The experimental data and protocols presented herein are compiled from peer-reviewed scientific literature to assist in the selection and implementation of the most suitable analytical method for your research and development needs.
Methodology Comparison
The following tables summarize the key performance parameters of different validated HPLC and UHPLC methods for the analysis of codeine phosphate. These parameters are essential for evaluating the suitability of a method for its intended application, ensuring that it is reliable, accurate, and specific for the analysis of codeine phosphate and its potential degradation products.
| Parameter | HPLC Method 1 | UHPLC Method 1 |
| Principle | Reverse Phase HPLC | Reverse Phase UHPLC |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1] | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2][3][4][5] |
| Mobile Phase | 1% o-phosphoric acid in water : acetonitrile (B52724) : methanol (B129727) (78:10:12 v/v/v), pH 3.0[1] | Gradient elution with a mixture of Component A and acetonitrile[2][3][4][5] |
| Flow Rate | 1.0 mL/min[1] | 0.3 mL/min[2][3][4][5] |
| Detection | UV at 254 nm[1] | TUV and PDA detection at 245 nm[2][3][4][5] |
| Retention Time | ~3.47 min[1] | Not specified |
| Validation Parameter | HPLC Method 1 | UHPLC Method 1 |
| Linearity Range | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Validated as per ICH guidelines[2][3][4] |
| Precision (RSD %) | Not specified | Validated as per ICH guidelines[2][3][4] |
| Limit of Detection (LOD) | Validated[1] | Validated as per ICH guidelines[2][3][4] |
| Limit of Quantification (LOQ) | Validated[1] | Validated as per ICH guidelines[2][3][4] |
| Specificity | The method was able to separate codeine phosphate from its degradation products generated during forced degradation studies.[1] | The method demonstrated the ability to separate codeine phosphate from its impurities and degradation products.[2][3][4][5] |
| Robustness | Validated[1] | Validated as per ICH guidelines[2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these analytical methods in your laboratory.
HPLC Method 1 Protocol
Instrumentation: A Shimadzu HPLC system equipped with a UV-Vis detector was used.[1]
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 1% ortho-phosphoric acid in water, acetonitrile, and methanol in the ratio of 78:10:12 (v/v/v). The pH of the mobile phase was adjusted to 3.0.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[1]
-
Column Temperature: 23°C[1]
Forced Degradation Studies: To establish the stability-indicating nature of the method, codeine phosphate bulk drug and its formulation were subjected to stress conditions as per ICH guidelines. These conditions included:
-
Acid Degradation: The drug was exposed to an acidic solution.[1]
-
Base Degradation: The drug was exposed to a basic solution.[1]
-
Oxidative Degradation: The drug was treated with an oxidizing agent.[1]
-
Thermal Degradation: The drug was subjected to dry heat.[1]
-
Photolytic Degradation: The drug was exposed to UV light.[1]
The stressed samples were then analyzed by the developed HPLC method to assess for any degradation.
UHPLC Method 1 Protocol
Instrumentation: A Waters Acquity UHPLC® system with a TUV and PDA detector was utilized.[2][3][4][5]
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2][3][4][5]
-
Mobile Phase: A gradient elution using a mixture of Component A (details not specified in the provided text) and acetonitrile.[2][3][4][5]
Method Validation: The developed UHPLC method was validated according to ICH guidelines for the following parameters:
-
Precision
-
Accuracy
-
Linearity
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
The method was shown to be adequate for the separation and quantification of codeine phosphate and its known impurities, including methylcodeine, morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, and codeinone.[3][4][5]
Visualizing the Validation Workflow
A critical component of developing a stability-indicating assay is the systematic validation of the method to ensure its reliability. The following diagram illustrates a typical workflow for the validation of a stability-indicating assay for codeine phosphate.
Caption: Workflow for the validation of a stability-indicating assay.
References
Safety Operating Guide
Proper Disposal of Codeine Phosphate Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like codeine phosphate (B84403) hydrate (B1144303) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and legal handling of this substance, thereby building trust and demonstrating a commitment to safety beyond the product itself.
Regulatory Framework: DEA and EPA Guidelines
The disposal of codeine phosphate hydrate is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The DEA regulates the handling and disposal of controlled substances to prevent diversion, while the EPA regulates the disposal of hazardous waste to protect human health and the environment.
This compound is a Schedule II controlled substance and must be rendered "non-retrievable" upon disposal.[1][2] This means it cannot be transformed back into a usable controlled substance.[1][2]
Importantly, based on its toxicological properties, this compound is generally not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA). A substance is classified as an acute hazardous waste (P-listed) if it has an oral lethal dose (LD50) of 50 mg/kg or less in rats. The oral LD50 for codeine phosphate in rats is reported to be between 266 mg/kg and 427 mg/kg, which is above this threshold.[3][4]
| Regulatory Threshold | Value | Significance |
| DEA Classification | Schedule II Controlled Substance | Requires strict inventory, security, and disposal protocols. |
| DEA Disposal Standard | Non-retrievable | The substance must be irreversibly destroyed.[1][2] |
| RCRA P-List Oral LD50 Threshold (rats) | ≤ 50 mg/kg | Determines if a substance is an acute hazardous waste. |
| Codeine Phosphate Oral LD50 (rats) | 266 - 427 mg/kg | Classifies codeine phosphate as a non-hazardous waste under RCRA.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of this compound in a laboratory setting.
1. Segregation and Storage of Waste:
-
Designate a specific, secure container for the accumulation of waste this compound.
-
The container must be clearly labeled as "Hazardous Waste - this compound for DEA-Compliant Disposal."
-
Store the container in a secure location, accessible only to authorized personnel, to prevent diversion.
2. Rendering the Substance Non-Retrievable:
-
The chosen method of destruction must render the this compound non-retrievable.
-
A common and acceptable method for non-hazardous controlled substances is chemical denaturing. This involves mixing the this compound with a substance that renders it unusable and difficult to extract.
-
Recommended Denaturing Agent: A 2:1 mixture of an inert, non-toxic solvent (e.g., water) and a solidifying agent (e.g., kitty litter, cement) is effective.
-
Procedure:
-
In a well-ventilated area, such as a chemical fume hood, carefully measure the amount of waste this compound.
-
Place the waste in the designated disposal container.
-
Add the denaturing agent mixture to the container.
-
Thoroughly mix the contents until the this compound is evenly dispersed and the mixture begins to solidify.
-
Seal the container.
-
-
3. Witnessing and Documentation:
-
The entire process of rendering the substance non-retrievable must be witnessed by at least two authorized individuals.[5]
-
All steps must be meticulously documented on DEA Form 41, "Registrants Inventory of Drugs Surrendered."[5][6][7]
-
Completing DEA Form 41:
-
Fill in all required information, including the registrant's name, address, and DEA number.
-
Detail the name, strength, and quantity of the controlled substance being destroyed.
-
Describe the method of destruction (e.g., "chemical denaturing with water and kitty litter").
-
The two witnesses must sign and date the form.[7]
-
-
-
A copy of the completed DEA Form 41 must be kept on file for a minimum of two years and be available for inspection by the DEA.[7]
4. Final Disposal of the Denatured Waste:
-
Once the this compound has been rendered non-retrievable and the process is documented, the solidified, denatured waste can be disposed of as regular chemical waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of the denatured waste in the regular trash or down the drain.
-
Contact your EHS department to arrange for the pickup and final disposal of the container.
Disposal Workflow Diagram
References
- 1. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Codeine (PIM 140) [inchem.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Instruction Document: Reporting Accidental Loss on DEA Form 41 | UMN University Health & Safety [hsrm.umn.edu]
- 7. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
